4-Nitrophenolate
Description
Contextual Significance of 4-Nitrophenolate as a Model System in Chemical Kinetics and Catalysis
The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), which proceeds via the formation of the this compound ion, is a widely used model reaction in chemical kinetics. nih.govresearchgate.netresearchgate.net This reaction is particularly valuable for assessing the catalytic activity of various nanomaterials, such as metallic nanoparticles. researchgate.netrsc.org The progress of the reaction can be conveniently monitored using UV-visible spectroscopy, as the this compound ion has a distinct absorption peak. nih.govrsc.org
Several mechanistic models, including the Langmuir-Hinshelwood and Eley-Rideal mechanisms, have been proposed to describe the kinetics of this catalytic reduction. nih.govresearchgate.netrsc.org The Langmuir-Hinshelwood model, which assumes the reaction occurs on the surface of the catalyst, is widely acknowledged to describe the catalytic reaction of 4-nitrophenol. researchgate.net The study of this reaction has provided valuable insights into the factors influencing catalytic efficiency, such as catalyst size, shape, and composition. For instance, smaller silver nanoparticles have been shown to be more active in the photocatalytic reduction of 4-nitrophenol due to their high surface energy. scirp.org
Role of the this compound Ion in Solution-Phase Reactions and Spectroscopic Characterization
The this compound ion plays a crucial role in various solution-phase reactions, largely due to its formation from the deprotonation of 4-nitrophenol in basic conditions. wikipedia.orgnih.gov An aqueous solution of 4-nitrophenol exhibits an absorption peak around 317-319 nm. scirp.orgmdpi.comnanochemres.org Upon the addition of a base like sodium hydroxide (B78521) or sodium borohydride (B1222165), this peak shifts to approximately 400 nm, indicating the formation of the this compound ion. rsc.orgmdpi.comnanochemres.org This distinct color change to yellow is a key feature used for its spectroscopic detection and quantification. wikipedia.orgemerginginvestigators.org
The spectroscopic properties of this compound are summarized in the table below:
| Property | Value | Conditions |
| Molar Absorptivity (ε) at 405 nm | 18.3 to 18.4 mM⁻¹ cm⁻¹ | In strong alkali |
| Isosbestic Point with 4-nitrophenol | 348 nm | - |
| Molar Absorptivity (ε) at Isosbestic Point | 5.4 mM⁻¹ cm⁻¹ | - |
| Data sourced from various studies. wikipedia.org |
The formation of proton transfer complexes between nitrophenols and various bases can also lead to the generation of nitrophenolate ions in solution. mdpi.com The electronic spectrum of these ion pairs is similar to that of the nitrophenolate ions, showing a characteristic absorption band around 400 nm. mdpi.com
Formation Pathways of this compound from 4-Nitrophenol in Diverse Chemical and Environmental Systems
This compound is formed from 4-nitrophenol through deprotonation in basic environments. 4-nitrophenol itself is an acidic compound due to its hydroxyl group and reacts with strong bases like sodium hydroxide to form this compound ions. chemcess.com This process is fundamental to its role in various chemical reactions and environmental transformations.
In environmental systems, 4-nitrophenol is a common pollutant found in industrial wastewater, soils, and surface and ground waters. nih.govmdpi.com Its presence is a result of its widespread use in the manufacturing of dyes, pesticides, and pharmaceuticals. nih.govmdpi.com The dissociation of 4-nitrophenol in water, which has a pKa of 7.15, leads to the formation of this compound. wikipedia.orgnih.gov The environmental fate of 4-nitrophenol is influenced by processes such as photolysis and biodegradation, which can be affected by pH and the presence of other chemical species. cdc.gov
The reaction of 4-nitrophenol with hydroxyl radicals in aqueous solutions, a process relevant to atmospheric chemistry, also shows a pH dependence, with different product distributions observed at acidic and basic pH. researchgate.netcopernicus.org At a higher pH, where this compound is the dominant species, the yield of certain products like 4-nitrocatechol (B145892) is higher. researchgate.netcopernicus.org
The formation of this compound can also be induced by other means. For example, hydrazine (B178648) can react with 4-nitrophenol to produce the this compound anion. mdpi.com In sonolysis studies, the degradation of 4-nitrophenol is significantly different at low and high pH, with the deprotonated this compound at high pH reacting primarily with hydroxyl radicals in the aqueous phase. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
14609-74-6 |
|---|---|
Molecular Formula |
C6H4NO3- |
Molecular Weight |
138.1 g/mol |
IUPAC Name |
4-nitrophenolate |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/p-1 |
InChI Key |
BTJIUGUIPKRLHP-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Advanced Reaction Mechanisms and Kinetic Investigations of 4 Nitrophenolate Transformations
Catalytic Reduction of 4-Nitrophenolate to 4-Aminophenol (B1666318)
Fundamental Reaction Mechanisms and Pathways
The catalytic reduction of this compound is a complex process involving several steps, including adsorption of reactants, surface reaction, and desorption of the product. The most widely accepted mechanism for this heterogeneous catalytic reaction is the Langmuir-Hinshelwood model. mdpi.comacs.orgrsc.org
Langmuir-Hinshelwood Heterogeneous Catalysis Model
According to the Langmuir-Hinshelwood model, the reaction occurs on the surface of the catalyst. nih.govacs.orgacs.org Both reactants, the this compound ions and the borohydride (B1222165) ions (BH4⁻), must be adsorbed onto the catalyst surface for the reaction to proceed. mdpi.comacs.org The steps involved are:
Adsorption of Reactants: this compound and BH4⁻ ions from the solution diffuse to the catalyst surface and are adsorbed onto the active sites. nih.govmdpi.com
Surface Reaction: The adsorbed species react on the catalyst surface. mdpi.comacs.org This is often the rate-determining step. acs.orgacs.org
Desorption of Product: The product, 4-aminophenol, desorbs from the catalyst surface into the solution. nd.edu
The efficiency of the catalytic reduction is dependent on the nearly equivalent adsorption of both reactants on the catalyst's surface, which minimizes competition for active sites and leads to a faster reaction rate. mdpi.com The reaction is assumed to proceed exclusively on the surface of the metal nanoparticles. acs.orgacs.org
Role of Active Hydrogen Species and Electron Transfer Processes
The reduction of this compound is fundamentally an electron and hydrogen transfer process. The borohydride ions act as the source of both electrons and active hydrogen species. mdpi.comresearchgate.net
Upon adsorption onto the catalyst surface, BH4⁻ ions react with the surface or with water to generate active hydrogen species. mdpi.comresearchgate.net These active hydrogen species are the primary reducing agents for the adsorbed this compound. researchgate.net The catalyst facilitates the transfer of these active hydrogen species to the nitro group of the this compound. nih.gov
The catalyst also plays a crucial role in mediating electron transfer. mdpi.com Metal nanoparticles, commonly used as catalysts, can accelerate the electron transfer from the donor (BH4⁻) to the acceptor (this compound). mdpi.com This enhanced electron relay between the reactants significantly lowers the activation energy of the reaction. mdpi.com
Identification of Reaction Intermediates (e.g., 4-nitrosophenol)
The reduction of 4-nitrophenol (B140041) to 4-aminophenol is a stepwise process that involves the formation of intermediates. One of the key identified intermediates is 4-nitrosophenol (B94939). acs.orgresearchgate.net Mass spectrometry and UV-visible spectroscopy have provided evidence for the existence of 4-nitrosophenol as a stable reaction intermediate. acs.orgresearchgate.net
Kinetic Modeling and Analysis of Catalytic Reduction
The kinetics of the catalytic reduction of this compound are often analyzed to understand the reaction mechanism and to evaluate the efficiency of different catalysts.
Pseudo-First-Order and Second-Order Kinetic Regimes
When the concentration of the reducing agent (e.g., NaBH₄) is in large excess compared to the concentration of this compound, the reaction kinetics can often be described by a pseudo-first-order model. nih.govmdpi.comresearchgate.net In this regime, the rate of the reaction is considered to be dependent only on the concentration of this compound. The apparent rate constant (k_app) can be determined from the linear plot of ln(C/C₀) versus time, where C₀ is the initial concentration and C is the concentration at time t. nih.govmdpi.com
However, the pseudo-first-order model is a simplification and may not always accurately describe the reaction kinetics, especially when the reactant ratio is varied. nih.gov A more comprehensive kinetic analysis often requires considering the concentrations of both reactants, leading to more complex kinetic models, such as second-order kinetics. researchgate.net The reaction kinetics are highly dependent on the initial concentrations of both 4-nitrophenol and sodium borohydride, as well as the amount of catalyst used and the reaction temperature. nih.gov
Interactive Data Table: Kinetic Parameters for this compound Reduction
Below is a table summarizing representative kinetic data for the catalytic reduction of this compound under various conditions.
| Catalyst | Reducing Agent Concentration | Catalyst Loading | Apparent Rate Constant (k_app) | Kinetic Model | Reference |
| CuNWs | 25 mM NaBH₄ | 0.1 pg | 0.433 s⁻¹ | Pseudo-first-order | mdpi.com |
| CuNWs | 50 mM NaBH₄ | 0.1 pg | 0.076 s⁻¹ | Pseudo-first-order | mdpi.com |
| Fe₃O₄-Au | 0.2 M NaBH₄ | 1 mg | 3.031 min⁻¹ | Pseudo-first-order | mdpi.com |
| Pt@Co-Al LDH | - | - | 16.1 x 10⁻³ s⁻¹ | Pseudo-first-order | mdpi.com |
| Bi/Bi₂S₃/Ti₃C₂Tₓ | 0.2 mmol L⁻¹ NaBH₄ | 0.09 mg | 1.14 min⁻¹ | Pseudo-first-order | acs.org |
Determination of Apparent Rate Constants and True Rate Constants
The kinetics of this compound (4-NP) reduction are commonly investigated by monitoring the reaction progress using UV-vis spectroscopy. In an alkaline medium, 4-nitrophenol is converted to the this compound ion, which exhibits a characteristic strong absorption peak at approximately 400 nm. rsc.orgrsc.org As the reduction proceeds, this peak diminishes, while a new peak corresponding to the product, 4-aminophenol (4-AP), appears around 300 nm. rsc.org
When the reducing agent, typically sodium borohydride (NaBH₄), is used in significant excess compared to this compound, its concentration can be considered constant throughout the reaction. This allows the reaction to be treated with pseudo-first-order kinetics with respect to the this compound concentration. rsc.org The apparent rate constant (kₐₚₚ) is determined from the slope of the linear plot of ln(Aₜ/A₀) or ln(Cₜ/C₀) versus time (t), where A₀ and C₀ are the initial absorbance and concentration of this compound, and Aₜ and Cₜ are the absorbance and concentration at time t.
While kₐₚₚ is a crucial parameter for comparing catalyst performance under specific conditions, it is an amalgamation of several factors, including the true rate constant and the adsorption characteristics of the reactants on the catalyst surface. The true rate constant (k) is a more fundamental parameter that describes the intrinsic rate of the surface reaction, which is considered the rate-determining step. This constant is often elucidated by applying kinetic models that describe heterogeneous catalysis, most commonly the Langmuir-Hinshelwood (L-H) model. This model posits that the reaction occurs between reactants (this compound and a hydrogen species from the reducing agent) that are co-adsorbed onto the catalyst surface. By fitting the experimental kinetic data obtained under various reactant concentrations to the L-H equation, the true rate constant (k) can be separated from the adsorption constants of the reactants.
Adsorption Constants of this compound and Reducing Agents
In the framework of the Langmuir-Hinshelwood (L-H) model for the catalytic reduction of this compound, the adsorption of both the this compound ion and the reducing agent (e.g., borohydride ions) onto the catalyst surface is a critical prerequisite for the reaction to occur. The efficiency of this adsorption is quantified by the adsorption equilibrium constants, K(4-NP) for this compound and K(BH₄⁻) for the borohydride ion. These constants reflect the affinity of each species for the active sites on the catalyst surface.
Thermodynamic Parameter Determination (e.g., Activation Energy, Enthalpy, Entropy)
To gain a deeper understanding of the reaction mechanism and the energy profile of the this compound reduction, key thermodynamic parameters are determined from the temperature dependence of the reaction kinetics. The activation energy (Eₐ) is a fundamental parameter representing the minimum energy barrier that must be overcome for the reaction to proceed. It is calculated using the Arrhenius equation by plotting the natural logarithm of the apparent rate constant (ln kₐₚₚ) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Eₐ/R, where R is the universal gas constant.
Other important thermodynamic activation parameters, such as the enthalpy of activation (ΔH#) and the entropy of activation (ΔS#), can be determined using the Eyring equation. This involves plotting ln(kₐₚₚ/T) versus 1/T, where the slope and intercept of the resulting line allow for the calculation of ΔH# and ΔS#, respectively. The enthalpy of activation provides insight into the energy change required to form the transition state, while the entropy of activation reflects the degree of order or disorder in the transition state compared to the reactants. The Gibbs free energy of activation (ΔG#) can then be calculated from these values. These parameters are crucial for elucidating the reaction mechanism; for example, they can help confirm that the reaction is surface-controlled rather than diffusion-limited.
Below is a table summarizing thermodynamic parameters for this compound reduction using various catalysts as reported in the literature.
| Catalyst | Activation Energy (Eₐ) (kJ mol⁻¹) | Enthalpy of Activation (ΔH#) (kJ mol⁻¹) | Entropy of Activation (ΔS#) (J K⁻¹ mol⁻¹) | Reference |
|---|---|---|---|---|
| HKUST-1/hydrogel composite | 54.4 | Not Reported | Not Reported | rsc.org |
| Ag/CuO | 72.33 | -69.86 | -24.28 | |
| Au@[C₄C₁₆Im]Br | 99.40 | Not Reported | Not Reported | |
| Cu₂O/α-ZrP | 68.25 | Not Reported | Not Reported | |
| CuO/kaolin NC | 28 | Not Reported | Not Reported |
Influence of Reaction Parameters on this compound Reduction Kinetics
The kinetics of the catalytic reduction of this compound are highly sensitive to a variety of experimental conditions. Understanding the influence of these parameters is essential for optimizing the reaction efficiency and for gaining a comprehensive mechanistic insight. Key factors that significantly affect the transformation include the solution pH, the initial concentrations of the reactants (this compound and the reducing agent), the amount of catalyst used, and the reaction temperature. rsc.org
Effect of pH on Reaction Rate and Mechanism
The pH of the reaction medium exerts a critical influence on the rate and mechanism of this compound reduction. A strong pH dependence is primarily linked to the stability and reactivity of the reducing agent, sodium borohydride (NaBH₄). rsc.org At lower pH values, the hydrolysis of NaBH₄ is accelerated, leading to a faster generation of hydrogen, which can act as a reducing species. rsc.org This often results in an increased reaction rate. rsc.org For example, one study observed that the reduction rate decreased as the pH was increased from 3 to 9. rsc.org
Conversely, under alkaline conditions (e.g., pH 13), the hydrolysis of NaBH₄ is significantly slowed down. This leads to a scenario where two competing reduction pathways can exist: a slower reduction by the hydride (from BH₄⁻) and a faster reduction by molecular hydrogen (from BH₄⁻ hydrolysis). The dominant pathway can change depending on the pH. The state of the reactant itself is also pH-dependent; 4-nitrophenol is deprotonated to the this compound anion in alkaline solutions. rsc.org Some studies suggest that controlling the pH at a high value, such as 13, is beneficial for achieving reproducible kinetic data for catalyst comparison, as it minimizes the complications arising from borohydride hydrolysis. The presence of certain alcohols in the reaction mixture can also affect the pH and, consequently, the reaction kinetics. rsc.org
Impact of Initial Reactant Concentrations and Catalyst Loading
The initial concentrations of this compound and the reducing agent (NaBH₄), along with the catalyst loading, are pivotal parameters that directly control the reaction kinetics.
Catalyst Loading: Generally, increasing the amount of catalyst leads to a higher reaction rate. rsc.org This is attributed to the greater number of available active sites for the reactants to adsorb and react. rsc.org Studies have shown a direct correlation between the catalyst dosage and the apparent rate constant (kₐₚₚ) up to a certain point, after which the rate may level off.
Reducing Agent Concentration: The concentration of the reducing agent, NaBH₄, also significantly impacts the reaction rate. An increase in NaBH₄ concentration typically accelerates the reduction of this compound. rsc.org However, beyond a certain concentration, the reaction rate may become constant, indicating that the catalyst surface is saturated with the reducing agent or that another step has become rate-limiting.
Temperature Dependence of Reaction Rates
The rate of this compound reduction is strongly dependent on the reaction temperature. In accordance with collision theory and the Arrhenius equation, an increase in temperature generally leads to a higher reaction rate. rsc.org Elevating the temperature increases the kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions, which in turn increases the probability of successful reaction events at the catalyst's active sites.
Role of Dissolved Oxygen and its Influence on Induction Periods
The catalytic reduction of this compound is frequently characterized by an initial phase known as the induction period, where the reaction appears to be dormant before proceeding. Extensive research has revealed that this induction period is intrinsically linked to the presence and subsequent consumption of dissolved oxygen within the reaction medium. The phenomenon is not due to a need for catalyst activation, but rather a competing side reaction that masks the primary reduction process.
The prevailing mechanism suggests that during the induction period, the catalytic reduction of this compound to 4-aminophenol does occur. However, the newly formed 4-aminophenol is rapidly re-oxidized back to this compound by dissolved oxygen, in a reaction also catalyzed by the nanoparticles. This cyclical process continues, creating a steady state where the concentration of this compound remains seemingly unchanged. The induction period concludes only when the concentration of dissolved oxygen is depleted by the reducing agent, typically sodium borohydride (NaBH₄), to a critical level. Below this critical oxygen concentration, the rate of this compound reduction surpasses the rate of 4-aminophenol re-oxidation, allowing for the net conversion to the product to be observed.
The duration of this induction period is dependent on several factors, including the concentration of NaBH₄, the amount of catalyst, and the type of metallic catalyst used. Sodium borohydride acts as both the reducing agent for the this compound and as a scavenger for dissolved oxygen. The rate of oxygen consumption is significantly enhanced by the presence of the metallic catalyst. Consequently, higher concentrations of NaBH₄ or larger amounts of catalyst can shorten the induction period by accelerating the depletion of dissolved oxygen. The critical oxygen concentration at which the main reaction proceeds is also catalyst-dependent, with different values observed for gold (Au), silver (Ag), and palladium (Pd) nanoparticles. For instance, the critical value for Ag and Pd has been reported to be 0.8 and 1 mg·L⁻¹, respectively, while for Au it is near the detection limit. By controlling the initial dissolved oxygen concentration, for example by purging the solution with an inert gas like nitrogen, the induction period can be significantly reduced or even eliminated. Conversely, continuously supplying oxygen can extend the induction period indefinitely.
Design and Performance Evaluation of Novel Catalytic Systems for this compound Reduction
The catalytic reduction of this compound to 4-aminophenol is a benchmark reaction for assessing the efficacy of new catalytic materials. Research has focused on designing catalysts with high efficiency, stability, and reusability. Noble metals, particularly in nanoparticle form, are highly effective, but efforts are ongoing to improve performance and reduce costs through the development of carbon-based supports, nanocomposites, and bimetallic or hybrid materials.
Metallic Nanoparticles (e.g., Au, Ag, Pd, Cu) as Catalysts
Metallic nanoparticles of gold (Au), silver (Ag), palladium (Pd), and copper (Cu) are among the most extensively studied catalysts for the reduction of this compound due to their high catalytic activities. Their large surface-area-to-volume ratio provides numerous active sites for the reaction to occur. The catalytic mechanism is generally described by the Langmuir-Hinshelwood model, where both this compound and borohydride ions adsorb onto the nanoparticle surface, facilitating electron transfer from the borohydride (donor) to the this compound (acceptor).
The performance of these metallic nanoparticles is influenced by factors such as particle size, shape, and the method of synthesis. Generally, smaller nanoparticles exhibit higher catalytic activity due to a greater surface area. For example, studies on Au nanoparticles have shown that smaller particles lead to a higher reaction rate constant. The choice of metal also plays a crucial role. Palladium nanoparticles, for instance, have demonstrated superior catalytic ability in some systems, with a high turnover frequency (TOF) of 2060 h⁻¹ being reported. Silver nanoparticles are also highly effective, and their catalytic performance can be enhanced by controlling their synthesis to achieve uniform dispersion. Copper nanoparticles are a more cost-effective alternative, though they can be prone to oxidation.
Table 1: Performance of Metallic Nanoparticle Catalysts in this compound Reduction
| Catalyst | Support/Stabilizer | Particle Size | Rate Constant (k) | Turnover Frequency (TOF) | Reference |
|---|---|---|---|---|---|
| AuNPs | Amphiphilic Dendronized Copolymer | 3.5 ± 3.0 nm | 6.70 x 10⁻³ s⁻¹ | 1200 h⁻¹ | |
| AgNPs | Amphiphilic Dendronized Copolymer | 7.2 ± 4.0 nm | 4.50 x 10⁻³ s⁻¹ | 550 h⁻¹ | |
| PdNPs | Amphiphilic Dendronized Copolymer | 2.5 ± 1.0 nm | 1.11 x 10⁻² s⁻¹ | 2060 h⁻¹ | |
| AuNPs | Alumina (Al₂O₃) | ~6.5 nm | - | - | |
| AgNPs | Zirconium Glyphosate (B1671968) (ZrGP) | - | >99% conversion in 10 min | - |
Carbon-Based and Nanocomposite Catalysts
To enhance the stability and catalytic efficiency of metallic nanoparticles, various support materials have been investigated, with carbon-based materials being particularly prominent. Materials such as carbon dots (CDs), carbon nanotubes, and graphene oxide serve as excellent supports that can prevent the aggregation of nanoparticles and provide a synergistic effect that boosts catalytic activity. The π-rich structure of these carbon materials can facilitate the adsorption of aromatic molecules like this compound through π-π stacking interactions. For instance, gold nanoparticles decorated with carbon dots (AuNPs/CDs) have shown a 2.7-fold increase in catalytic activity for this compound reduction compared to bare AuNPs.
Nanocomposite catalysts, which integrate metallic nanoparticles with other materials like metal oxides or polymers, also show significant promise. Magnetic nanocomposites, such as those based on iron oxide (Fe₃O₄) decorated with gold or silver nanoparticles, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, allowing for excellent recyclability. For example, a nanocomposite of Fe₃O₄ hollow microspheres coated with Au nanoparticles has demonstrated high catalytic efficiency and easy magnetic recovery. Similarly, silver nanoparticles supported on zirconium glyphosate (ZrGP) nanosheets have been shown to reduce over 99% of this compound within 10 minutes and maintain over 95% activity after seven cycles.
Table 2: Performance of Carbon-Based and Nanocomposite Catalysts
| Catalyst | Description | Key Findings | Reference |
|---|---|---|---|
| AuNPs/CDs | Gold nanoparticles decorated with carbon dots | 2.7-fold higher catalytic activity than bare AuNPs due to synergistic effects. | |
| Ni/Carbon Hybrids | Nickel nanoparticles embedded in a carbon matrix derived from a metal-organic framework (MOF). | Competitive catalytic activity compared to other Ni-based catalysts. | |
| Fe₃O₄-Au | Gold nanoparticles on Fe₃O₄ hollow microspheres. | High catalytic ability and remarkable recyclability via magnetic separation. | |
| Ag/ZrGP | Silver nanoparticles supported on Zirconium Glyphosate nanosheets. | >99% conversion of this compound in 10 minutes; >95% activity after 7 cycles. | |
| Dy-CoFe₂O₄ | Dysprosium-anchored asparagine-adorned CoFe₂O₄. | Complete reduction in 8 minutes; magnetically recoverable. |
Bimetallic and Hybrid Catalytic Materials
Bimetallic nanoparticles, composed of two different metals, often exhibit superior catalytic properties compared to their monometallic counterparts due to synergistic effects. These effects can arise from electronic modifications (ligand effects) or geometric arrangements (ensemble effects) between the two metals. The combination of metals can lead to enhanced catalytic activity, selectivity, and stability. For example, Au-Ag bimetallic nanoparticles have shown higher reduction rates for this compound than either Au or Ag nanoparticles alone. Similarly, a bimetallic FeNi-Metal-Organic Framework (MOF) catalyst demonstrated a higher rate constant (1.6 x 10⁻² s⁻¹) than the corresponding monometallic Fe-MOF or Ni-MOF. Pt-Ag bimetallic catalysts supported on mesoporous silica (B1680970) also showed a significant increase in the reduction rate.
Hybrid catalytic materials, which combine different types of materials such as a metal and a metal oxide, also leverage synergistic interactions to boost performance. A catalyst of Pt-SnₓOᵧ hybrid nanoparticles encapsulated in porous silica nanospheres (Pt-SnₓOᵧ@PSNs) showed significantly enhanced catalytic efficiency for this compound reduction compared to Pt nanoparticles alone. Another novel hybrid material, Cu₁.₉₆S/NSC, derived from a metal-organic framework, achieved nearly 100% conversion of this compound in just 3 minutes. These hybrid systems often benefit from the unique interface between the different components, which can facilitate reactant adsorption and electron transfer.
Table 3: Performance of Bimetallic and Hybrid Catalysts
| Catalyst | Type | Key Findings | Reference |
|---|---|---|---|
| FeNi-MOF-74 | Bimetallic | Higher rate constant (1.6 x 10⁻² s⁻¹) compared to monometallic Fe-MOF and Ni-MOF. | |
| Au-Ag NPs | Bimetallic | Synergistically improved catalytic activity compared to monometallic Au or Ag NPs. | |
| Pt-Ag/MCM-41 | Bimetallic | Significant increase in reduction rate due to synergistic effect of Pt and Ag. | |
| Pt-SnₓOᵧ@PSNs | Hybrid | Enhanced catalytic efficiency with 100% conversion in 8 minutes. | |
| Cu₁.₉₆S/NSC | Hybrid | Nearly 100% conversion in 3 minutes with a rate constant of 0.0242 s⁻¹. | |
| ZnS-Bipy | Hybrid | High performance in the photocatalytic reduction of this compound. |
Degradation Pathways of this compound in Environmental and Engineered Systems
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of refractory organic compounds, such as this compound, into simpler and less toxic substances, ideally leading to complete mineralization into carbon dioxide and water.
The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is a widely studied AOP for this compound degradation. The reaction generates hydroxyl radicals and is effective at ambient temperature and pressure. The efficiency of the Fenton process is highly dependent on operational parameters such as pH, the concentration of H₂O₂, and the concentration of Fe²⁺. Optimal degradation of this compound is typically observed in acidic conditions, with a pH of around 3 being most effective. Under optimal conditions (pH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺), studies have reported up to 93.6% degradation of this compound within 40 minutes. The degradation pathway involves the formation of intermediate aromatic products like 4-nitrocatechol (B145892), followed by ring-opening to form aliphatic compounds such as acrylic, malonic, and oxalic acids.
Other AOPs applied to this compound degradation include photocatalysis, often using titanium dioxide (TiO₂) as a photocatalyst, and ozonation, sometimes combined with UV radiation or H₂O₂. Solar TiO₂-photocatalysis has been shown to be effective, with degradation rates depending on the initial concentration of this compound. The UV/H₂O₂ process is another effective method, where UV irradiation of hydrogen peroxide generates hydroxyl radicals. A comparison of different AOPs found that the Fenton reagent was a highly promising method for the destruction of this compound. Combining different AOPs, such as Fenton and photo-Fenton processes, can lead to higher mineralization rates, achieving up to 80% Total Organic Carbon (TOC) reduction.
Table 4: Efficiency of AOPs for this compound Degradation
| AOP Method | Key Parameters | Degradation Efficiency | Mineralization (TOC/COD Removal) | Reference |
|---|---|---|---|---|
| Homogeneous Fenton | pH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺, 40 min | 93.6% | 60.3% TOC, 50% COD | |
| Fenton + Photo-Fenton | 180 min total | Complete degradation up to 500 ppm | Up to 80% TOC reduction | |
| UV/H₂O₂ | - | 99.13% in 225 min | ~15% mineralization | |
| Solar TiO₂-photocatalysis | 6 h irradiation | Faster than constructed wetlands | - |
Photo-Fenton and Electro-Fenton Processes
Biodegradation Mechanisms and Microbial Transformation
The microbial degradation of 4-nitrophenol can proceed through two primary enzymatic pathways, which are often dependent on the type of microorganism.
In many Gram-negative bacteria, such as Pseudomonas species, the degradation is initiated by a 4-nitrophenol 4-monooxygenase . This enzyme hydroxylates 4-nitrophenol to produce 1,4-benzoquinone (B44022) , with the concomitant release of a nitrite (B80452) ion. The 1,4-benzoquinone is then reduced to hydroquinone (B1673460) by a benzoquinone reductase. The hydroquinone subsequently undergoes ring cleavage by a dioxygenase, leading to intermediates that are channeled into the tricarboxylic acid (TCA) cycle.
In contrast, many Gram-positive bacteria, including Arthrobacter and Rhodococcus species, utilize a different initial step. A 4-nitrophenol 2-monooxygenase catalyzes the conversion of 4-nitrophenol to 4-nitrocatechol . This is followed by the removal of the nitro group, forming 1,2,4-benzenetriol (B23740) . Further degradation of 1,2,4-benzenetriol leads to intermediates that also enter central metabolic pathways.
The identification of metabolic intermediates is crucial for elucidating the biodegradation pathways of 4-nitrophenol. In the hydroquinone pathway, key intermediates that have been identified include 1,4-benzoquinone and hydroquinone . The further degradation of hydroquinone leads to the formation of maleylacetate , which is then converted to β-ketoadipate and subsequently enters the TCA cycle.
For the 4-nitrocatechol pathway, the primary identified intermediates are 4-nitrocatechol and 1,2,4-benzenetriol . The depletion of 4-nitrocatechol in culture media corresponds with the release of nitrite ions, confirming the denitration step. Maleylacetate is also a common intermediate in this pathway, linking it to the central metabolism.
Table 3: Key Intermediates in the Biodegradation of 4-Nitrophenol
| Pathway | Initiating Enzyme | Key Intermediates | Bacterial Genera Examples |
|---|---|---|---|
| Hydroquinone Pathway | 4-nitrophenol 4-monooxygenase | 1,4-Benzoquinone, Hydroquinone, Maleylacetate | Pseudomonas, Stenotrophomonas |
Enzymatic Pathways in Microbial Degradation
Hydrolysis and Other Non-Reductive Chemical Transformations
Under certain conditions, 4-nitrophenol can undergo hydrolysis. For example, the industrial synthesis of 4-nitrophenol can be achieved by the hydrolysis of 4-chloronitrobenzene using a sodium hydroxide (B78521) solution at high temperatures.
In the context of degradation, hydrolysis is not the primary pathway under typical environmental or AOP conditions. However, the phenolate (B1203915) form, which is more prevalent at higher pH, can exhibit different reactivity. The pKa of 4-nitrophenol is approximately 7.15, meaning that above this pH, the deprotonated this compound ion is the dominant species. This can influence reaction mechanisms, for instance, in the reaction with hydroxyl radicals, where the product distribution differs between acidic and basic conditions.
Acid-Base Catalyzed Hydrolysis Reactions
The hydrolysis of this compound precursors, particularly 4-nitrophenyl esters, is subject to catalysis by both acids and bases. In base-catalyzed hydrolysis, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the 4-nitrophenoxide ion and a carboxylic acid. The reaction kinetics often follow a pseudo-first-order rate law, with the observed rate constant showing a linear dependence on the hydroxide ion concentration. The general mechanism can be described by the equation k_obs = k_o + k_OH[OH-], where k_o represents the uncatalyzed or water-catalyzed reaction and k_OH is the rate constant for the hydroxide-catalyzed pathway.
Acid-catalyzed hydrolysis, conversely, proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl group. For some substrates like 4-nitrophenyl β-D-glucopyranoside, specific acid-catalyzed hydrolysis is observed at low pH. The reaction rate in these cases is dependent on the concentration of the hydronium ion.
The solvent environment significantly influences the rates of both acid and base-catalyzed hydrolysis. For instance, the rate of base-catalyzed hydrolysis of 4-nitrophenyl acetate (B1210297) can be affected by the composition of water-ethanol mixtures, which is attributed to the perturbation of solute-solvent interactions. Similarly, the nucleophilic attack of imidazole (B134444) on 4-nitrophenyl acetate is about ten times faster in water than in ethanol, a difference ascribed to better solvation of the initial state and less solvation of the transition state in the alcohol medium.
Table 1: Kinetic Parameters for Base-Catalyzed Hydrolysis of 4-Nitrophenyl Acetate
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Aqueous Buffer | k_OH (M⁻¹s⁻¹) | Varies with pH | |
| Water-Ethanol Mixture | Rate Change | Inversely proportional to solvent interaction strength | |
| Imidazole in Water | Second-order rate constant | ~10x higher than in ethanol |
Enzymatic and Pseudo-Enzymatic Hydrolysis of this compound Derivatives
Mechanisms of Esterase and Lipase Catalyzed Hydrolysis
Esterases and lipases are primary enzymes involved in the hydrolysis of this compound derivatives, particularly 4-nitrophenyl esters. The catalytic mechanism for these enzymes typically involves a serine hydrolase catalytic triad (B1167595), consisting of serine, histidine, and an acidic residue (aspartate or glutamate).
The hydrolysis process is generally a two-step mechanism:
Acylation: The serine residue in the active site, activated by the nearby histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which is stabilized by an "oxyanion hole" in the enzyme's active site. This intermediate then collapses, releasing the this compound leaving group and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule, activated by the histidine residue (which now acts as a general base), attacks the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme.
While this nucleophilic catalysis mechanism is common, some hydrolases may operate via a general base mechanism. In this alternative pathway, the serine residue may stabilize a gem-diolate intermediate through hydrogen bonding or protonate it, rather than forming a covalent bond.
The substrate's structure, particularly the length of the fatty acyl chain in 4-nitrophenyl esters, significantly influences which enzyme is most effective. Lipases, for example, show higher activity towards esters with longer acyl chains, a characteristic attributed to the hydrophobicity of their active sites.
Kinetic Studies of Enzyme-Substrate Interactions involving this compound Esters
Kinetic studies of the enzymatic hydrolysis of this compound esters are crucial for understanding enzyme efficiency and substrate specificity. These studies often utilize spectrophotometry to monitor the release of the yellow this compound anion. The Michaelis-Menten model is frequently applied to determine the kinetic parameters, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m.
Pre-steady-state kinetic analyses, often conducted using stopped-flow techniques, can provide insights into the individual steps of the catalytic mechanism, such as the rates of acylation and deacylation. For some enzyme-substrate pairs, a "burst" of this compound release is observed in the pre-steady state, indicating that acylation is rapid and deacylation is the rate-limiting step.
Table 2: Kinetic Parameters of Wild-Type Lipase from Thermomyces lanuginosus for Various 4-Nitrophenyl Esters
| Substrate | V_max (U/mg protein) | Reference |
|---|---|---|
| pNP-acetate | 0.42 | |
| pNP-butyrate | 0.95 | |
| pNP-octanoate | 1.1 | |
| pNP-dodecanoate | 0.78 | |
| pNP-palmitate | 0.18 |
Influence of Protein Structure and Surface Interactions on Catalytic Activity
The three-dimensional structure of an enzyme and the nature of its surface are critical determinants of its catalytic activity towards this compound esters. The active site architecture, including the catalytic triad and the oxyanion hole, must be precisely arranged for efficient catalysis.
The location of the active site within the protein scaffold can influence substrate access, metal-binding affinity, and the maximal reaction rate. Mutations in and around the active site can significantly alter catalytic efficiency and substrate specificity. For example, mutating a single amino acid near the catalytic center of penicillin G acylase (F360V) reduced its k_cat for 4-nitrophenyl acetate to one-twentieth of the wild-type enzyme. This suggests that the mutation impaired the hydrolysis of the acetyl-enzyme intermediate more than its formation.
Hydrophobic interactions between the substrate and the enzyme's active site pocket are particularly important for lipases. The acyl chain of the 4-nitrophenyl ester must fit optimally into the binding pocket. For lipoprotein lipase, it is suggested that an increase in the acyl-chain length beyond an optimal point (C4) leads to a large negative activation entropy due to restricted motion of the bound substrate, which in turn decreases reactivity. Mutations within the substrate-binding channel can alter the enzyme's preference for different acyl chain lengths.
Surface interactions, such as those with micelles, can also modulate enzyme activity. The hydrolysis of 4-nitrophenyl acetate by α-chymotrypsin shows a bell-shaped activity profile with increasing concentrations of certain surfactants, indicating complex interactions between the micelle-bound enzyme and the substrate.
Advanced Spectroscopic and Analytical Methodologies for 4 Nitrophenolate Characterization and Detection
UV-Visible Absorption Spectroscopy for Quantitative Analysis and Reaction Monitoring
UV-Visible absorption spectroscopy is a cornerstone technique for studying 4-nitrophenolate, primarily due to its distinct chromophoric properties. This method is widely employed for both the quantitative determination of this compound concentrations and for monitoring the progress of chemical reactions involving this ion.
The this compound ion exhibits a strong and characteristic absorption band in the visible region of the electromagnetic spectrum, which distinguishes it from its protonated form, 4-nitrophenol (B140041). An aqueous solution of 4-nitrophenol shows an absorption peak around 317-318 nm. However, upon the addition of a base, such as sodium borohydride (B1222165) (NaBH₄) or sodium hydroxide (B78521) (NaOH), deprotonation occurs, leading to the formation of the this compound ion. This formation is visually indicated by a color change of the solution from light or faint yellow to a more intense, bright yellow.
This chemical transformation is accompanied by a significant shift in the maximum absorbance wavelength (λmax) to approximately 400 nm. This peak at 400 nm is characteristic of the this compound ion and is attributed to a π → π* electronic transition. The intensity of this absorption band is directly proportional to the concentration of the this compound ion in the solution, a principle that forms the basis for its quantitative analysis. The molar absorptivity of this compound (35 µmol/L) in 10 mmol/L NaOH at 25°C and 401 nm has been determined to be 18,380 ± 90 L·mol⁻¹·cm⁻¹.
The stability of the this compound ion in the absence of a catalyst allows for its reliable spectrophotometric measurement. When only a reducing agent like NaBH₄ is present, the peak at 400 nm remains stable over time, indicating that the reduction of this compound does not proceed without a catalyst.
| Species | λmax (nm) | Conditions | Reference |
| 4-Nitrophenol | ~317-318 | Aqueous solution | |
| This compound Ion | ~400 | Basic aqueous solution (e.g., with NaBH₄ or NaOH) | |
| 4-Aminophenol (B1666318) (product) | ~292-315 | Aqueous solution after reduction |
UV-Visible spectroscopy is an invaluable tool for monitoring the kinetics of reactions involving this compound, such as its catalytic reduction to 4-aminophenol. As the reaction progresses, the concentration of the this compound ion decreases, leading to a corresponding decrease in the absorbance of its characteristic peak at 400 nm. Simultaneously, a new absorption band appears and grows in intensity at a lower wavelength, typically around 300-315 nm, which corresponds to the formation of the product, 4-aminophenol.
A key feature observed in the time-resolved UV-Vis spectra during this reaction is the presence of one or more isosbestic points. An isosbestic point is a specific wavelength at which the molar absorptivity of the reactant (this compound) and the product (4-aminophenol) are equal. Consequently, the total absorbance at this wavelength remains constant throughout the reaction, provided that the reaction proceeds cleanly with a 1:1 stoichiometry and no significant accumulation of intermediates or by-products. The appearance of sharp isosbestic points, for instance around 314-320 nm, is a strong indicator that this compound is being converted directly to 4-aminophenol without the formation of other light-absorbing species.
The catalytic reduction can be visually tracked by the fading of the yellow color of the this compound solution to colorless, indicating the formation of 4-aminophenol.
The data obtained from monitoring the absorbance changes over time can be used to derive the kinetic parameters of the reaction. Since the concentration of the reducing agent (e.g., NaBH₄) is typically in large excess compared to the concentration of this compound, the reaction can often be treated using pseudo-first-order kinetics.
The relationship between absorbance and concentration is described by the Beer-Lambert law. The rate of reaction can be determined by plotting the natural logarithm of the normalized concentration (C/C₀) or absorbance (A/A₀) of this compound against time. For a pseudo-first-order reaction, this plot will yield a straight line, and the apparent rate constant (k_app) can be calculated from the slope of this line.
The equation used is: ln(C/C₀) = -k_app * t where C is the concentration at time t, and C₀ is the initial concentration.
However, it is important to note that while pseudo-first-order kinetics are often applied, some studies suggest that the reaction kinetics can be more complex and may be better described by models such as the Langmuir-Hinshelwood model, which considers the adsorption of both reactants onto the catalyst surface. Factors such as the concentration of reactants and the nature of the catalyst can influence the reaction kinetics.
Monitoring Reaction Progress via Absorbance Changes and Isosbestic Points
Raman Spectroscopy for Vibrational Fingerprinting and Mechanistic Insights
Raman spectroscopy provides detailed information about the vibrational modes of molecules, offering a "fingerprint" that can be used for identification and structural analysis. This technique is particularly useful for studying this compound, with advanced methods like Resonance Raman and Surface-Enhanced Raman Spectroscopy enabling highly sensitive detection and mechanistic investigations.
Resonance Raman (RR) spectroscopy is a powerful technique that can significantly enhance the Raman signal of a chromophoric molecule like this compound. This enhancement occurs when the wavelength of the excitation laser is close to the wavelength of an electronic absorption band of the molecule. For this compound, which has a strong absorbance around 400 nm, using an excitation laser with a similar wavelength (e.g., 405 nm) leads to a strong resonance effect.
This results in a dramatic increase in the intensity of certain Raman peaks, particularly those associated with the chromophoric part of the molecule. In contrast, its protonated form, 4-nitrophenol, which absorbs in the UV region, does not show this resonance enhancement with a 405 nm laser. This selective enhancement allows for the specific study of this compound even in complex mixtures. The Stokes-scattered Raman peaks for this compound fall within the tail of its UV-vis absorbance, further contributing to the resonance effect.
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that can detect molecules at very low concentrations, even down to the single-molecule level. SERS relies on the enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver.
SERS has been successfully employed for the trace detection of 4-nitrophenol and its derivatives. By using SERS-active substrates, such as silver nanoparticles, the detection of 4-nitrophenol at concentrations as low as 10⁻⁵ M to 10⁻¹² M has been reported. This high sensitivity makes SERS a valuable tool for environmental monitoring of pollutants like 4-nitrophenol.
Correlation of Vibrational Modes with Electronic Structure and Reaction States
The vibrational characteristics of this compound are intrinsically linked to its electronic structure and can serve as a sensitive probe of its state during chemical reactions. The deprotonation of 4-nitrophenol to form this compound leads to significant changes in its vibrational spectrum, particularly in the modes associated with the nitro (–NO₂) group and the aromatic ring.
In its deprotonated form, this compound exhibits a strong absorption peak around 400 nm, which is attributed to an n → π* transition with considerable charge-transfer character. This electronic transition significantly influences the vibrational spectrum. Resonance Raman spectroscopy, when using an excitation wavelength near this absorption band (e.g., 405 nm), shows a marked enhancement of vibrational modes coupled to this electronic transition. These enhanced signals are particularly noticeable for vibrations involving the aromatic ring and the C-N and N-O bonds of the nitro group.
A key vibrational mode for analysis is the C–N stretching frequency. The position of this peak can indicate the degree of charge transfer within the molecule. For instance, a stronger charge-transfer character, as seen in some isomers, can lead to a stronger C-N bond, making rotation of the nitro group less favorable. Changes in the vibrational frequencies of the phenolate (B1203915) ring can also provide insight into the electronic redistribution upon deprotonation or excitation.
Furthermore, during photoreduction reactions, where this compound is converted to 4-aminophenol, vibrational spectroscopy can track the progress of the reaction. The characteristic peaks of the this compound anion diminish, while new peaks corresponding to 4-aminophenol appear, such as those around 300 nm in the absorption spectrum. Protonation of the catalyst surface can also be monitored through the appearance of new vibrational modes, such as the symmetric and asymmetric bending of NH₃⁺ groups.
Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics
Ultrafast transient absorption (TA) spectroscopy is a powerful technique for investigating the fleeting events that occur after a molecule absorbs light. By using a "pump" laser pulse to excite the sample and a "probe" pulse to measure the absorption at various time delays, researchers can map the dynamic pathways of excited molecules.
Probing Photoinduced Processes and Proton Transfer Dynamics
Upon photoexcitation, this compound and its parent compound, 4-nitrophenol, engage in a series of rapid processes, including excited-state proton transfer (ESPT). TA spectroscopy allows for the real-time observation of these events. For instance, after excitation of 4-nitrophenol, studies have shown the formation of the this compound anion on a sub-nanosecond timescale, even in acidic conditions, indicating an efficient intermolecular proton transfer to the surrounding water molecules.
The dynamics of these processes are highly dependent on factors like the solvent and excitation wavelength. For example, the photoexcitation of 4-nitrophenol can lead to different relaxation pathways, including intersystem crossing to a triplet state, followed by ESPT. The resulting triplet-state this compound anion then relaxes to its ground state. The ability to track the appearance and decay of transient species, such as the excited states of both the protonated and deprotonated forms, provides a detailed mechanistic picture of the photoinduced proton transfer dynamics.
Characterization of Excited-State Absorption and Ground-State Recovery
Transient absorption spectra reveal distinct features corresponding to different electronic states. Following excitation, one can observe stimulated emission (SE), excited-state absorption (ESA), and ground-state bleach signals. For this compound, excitation at 400 nm populates the S₁ state, leading to SE and ESA features that decay within a few hundred femtoseconds as the molecule relaxes back to the ground electronic state. This rapid relaxation is often facilitated by torsional motion of the nitro group, which provides a pathway for internal conversion.
The recovery of the ground state can occur through multiple channels. One pathway involves direct internal conversion from the excited singlet state. Another involves intersystem crossing to the triplet manifold, followed by relaxation. In the case of 4-nitrophenol, after photoexcitation, the molecule can undergo ESPT to form the this compound anion, which then returns to the ground state. The subsequent reprotonation of the ground-state anion completes the recovery cycle. The efficiency of these ground-state recovery pathways is often near 100%, which explains the resistance of some nitroaromatic compounds to photodegradation.
The following table summarizes key transient features observed in the spectroscopy of this compound and its related species.
| Species | Excitation Wavelength (nm) | Observed Transient Features | Timescale |
| 4-Nitrophenol | 266 | Ground-state bleach (~300 nm), this compound formation (~400 nm) | 9 ns (bleach decay), 29 ns (formation) |
| 4-Nitrophenol | 320 | S₁ state decay, T₁ state formation | ~12 ps (S₁ decay), ~5 ns (T₁ decay via ESPT) |
| This compound | 400 | Stimulated Emission (SE), Excited-State Absorption (ESA) | Few hundred femtoseconds |
Electrochemical Methods for Detection and Mechanistic Elucidation
Electrochemical techniques offer a sensitive, rapid, and cost-effective approach for the detection of this compound (often by detecting its precursor, 4-nitrophenol) and for studying its redox behavior.
Cyclic Voltammetry and Amperometry for Redox Behavior Analysis
Cyclic voltammetry (CV) is a widely used technique to investigate the electrochemical reduction and oxidation processes of 4-nitrophenol/4-nitrophenolate. In a typical CV experiment, the potential applied to a working electrode is swept linearly, and the resulting current is measured. The voltammogram reveals the potentials at which redox reactions occur. The reduction of the nitro group in 4-nitrophenol is a key process observed in CV, often showing a well-defined cathodic (reduction) peak.
The peak potential and current can be influenced by experimental conditions such as pH and scan rate. For example, the reduction peak current often increases with increasing concentrations of 4-nitrophenol, forming the basis for its quantitative determination. Amperometry, which measures the current at a constant potential, is another technique used for sensitive detection, offering a steady response that is proportional to the analyte concentration.
Nanomaterial-Enhanced Electrochemical Sensors for this compound
To improve the sensitivity and selectivity of electrochemical detection, the working electrodes are often modified with nanomaterials. These materials provide a high surface area and can have catalytic properties that enhance the electrochemical signal for 4-nitrophenol reduction.
A variety of nanomaterials have been employed, including:
Graphene-based materials: Reduced graphene oxide (rGO) and its composites with metal nanoparticles (e.g., silver, AgNPs) or other materials like halloysite (B83129) nanotubes (HNTs) have been shown to significantly improve sensor performance.
Metal and Metal Oxide Nanoparticles: Nanoparticles of molybdenum disulfide (MoS₂), platinum (Pt), and various metal oxides (e.g., MoO₃, SrTiO₃, ZnO) have been used to modify electrodes, leading to lower detection limits and higher sensitivity.
These nanomaterial-based sensors exhibit enhanced electrocatalytic activity towards the reduction of 4-nitrophenol, resulting in a more pronounced and easily measurable signal. The performance of these sensors is often evaluated based on their linear detection range, limit of detection (LOD), and sensitivity.
The table below presents a comparison of different nanomaterial-enhanced electrochemical sensors for the detection of 4-nitrophenol.
| Electrode Modifier | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity |
| rGO–HNT–AgNPs | DPV | 0.1–363.9 | 0.0486 | 35.25 µA µM⁻¹ cm⁻² |
| Yolk-shell MoS₂ NS | DPV | Not Specified | 0.0029 | 1.2704 µA µM⁻¹ cm⁻² |
| SrTiO₃/Ag/rGO | LSV | 0.1–1000 | 0.03 | Not Specified |
| Pt NPs-PPy-CB@ZnO | DPV | 0.01–16.5 | 0.0031 | Not Specified |
| Graphite Nanoflakes | CV | 1–6000 | Not Specified | Not Specified |
| IL-MoO₃ | DPV | Not Specified | 5.41 | Not Specified |
DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, CV: Cyclic Voltammetry
Mass Spectrometry for Identification of Intermediates and Reaction Products
Mass spectrometry (MS) stands as a powerful analytical technique for the identification and characterization of intermediates and final products in chemical reactions involving this compound. Its high sensitivity and specificity are instrumental in elucidating complex reaction pathways. Techniques such as electrospray ionization (ESI) mass spectrometry have been effectively employed to monitor reaction processes and identify transient species in real-time. For instance, in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (Amp), ESI-MS has enabled the direct detection and confirmation of several intermediate compounds. This capability is crucial for understanding the step-by-step transformation of this compound.
During the catalytic reduction of 4-nitrophenol, a series of intermediates have been identified using mass spectrometry. One proposed reaction pathway involves the sequential hydrogenation of the nitro group. Intermediates with specific mass-to-charge ratios (m/z) have been detected, including species corresponding to the addition of hydrogen atoms and the loss of water molecules. For example, intermediates at m/z 123 and m/z 124 have been observed, corresponding to the formation of species after the removal of one water molecule, followed by the formation of the final product, 4-aminophenol, at m/z 108.
Isotopic Labeling Strategies (e.g., 4-Nitrophenol-2,3,5,6-d4) for Mechanistic Studies
Isotopic labeling is a sophisticated strategy used in conjunction with mass spectrometry to unravel intricate reaction mechanisms. nih.gov By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can trace the fate of atoms throughout a chemical transformation. 4-Nitrophenol-2,3,5,6-d4 (d4-4-NP), a deuterated isotopologue of 4-nitrophenol, is a valuable tool for such studies. smolecule.com
The key advantages of using isotopically labeled compounds like d4-4-NP include:
Reduced Background Noise : The mass difference between deuterium and hydrogen allows for clear differentiation between the labeled molecule and its unlabeled counterpart in mass spectrometry experiments. This enhances the signal-to-noise ratio and increases sensitivity, which is particularly beneficial when analyzing complex mixtures or reactions with low concentrations. smolecule.com
Mechanistic Insights through Isotope Effects : The presence of deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. By comparing the reaction rates of d4-4-NP and unlabeled 4-nitrophenol, researchers can gain insights into the reaction mechanism, particularly in identifying steps that involve the breaking or formation of C-H bonds. smolecule.com
Stable isotope labeling has been instrumental in determining the source of hydrogen atoms in the reduction of 4-nitrophenol to 4-aminophenol. Studies have revealed that water molecules, rather than the reducing agent sodium borohydride (NaBH4), serve as the hydrogen source for the newly formed amino group. This was determined through experiments using deuterium-labeled compounds and analyzing the resulting products by mass spectrometry. researchgate.net
Coupling with Chromatographic Techniques (e.g., GC/MS, LC-MS) for Complex Mixture Analysis
To analyze complex mixtures containing this compound and its various reaction products, mass spectrometry is often coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC). mdpi.comedpsciences.org These hyphenated techniques, GC-MS and LC-MS, provide a powerful two-dimensional analysis, where compounds are first separated based on their physical and chemical properties by chromatography and then identified by mass spectrometry.
GC-MS : This technique is well-suited for the analysis of volatile and thermally stable compounds. edpsciences.org In the context of this compound analysis, derivatization may be required to increase the volatility of the analytes. d-nb.infocopernicus.org GC-MS has been successfully used to identify and quantify various phenolic products formed during the degradation of 4-nitrophenol. d-nb.info For instance, in studies of the oxidation of 4-nitrophenol, GC-MS has been used to identify products such as 4-nitrocatechol (B145892). d-nb.info
LC-MS : LC-MS is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile, which is often the case for reaction intermediates. edpsciences.orgeeer.orgeeer.org LC-MS has been employed to identify intermediate products in the degradation of 4-nitrophenol through processes like Fenton oxidation. eeer.orgeeer.org For example, LC-MS analysis has identified various hydroxylated and ring-opened products during the degradation process. eeer.org The combination of LC with high-resolution mass spectrometry (HRMS) allows for the accurate determination of the elemental composition of intermediates, further aiding in their structural elucidation. mdpi.com
The complementary nature of GC-MS and LC-MS is often leveraged to gain a comprehensive understanding of the reaction mixture, as some degradation products may be more amenable to analysis by one technique over the other. edpsciences.orgresearchgate.net
Fluorescence-Based Detection Systems for Environmental Monitoring
Fluorescence-based detection systems have emerged as highly effective tools for the environmental monitoring of this compound due to their high sensitivity, rapid response, and operational simplicity. rsc.orgrsc.org These methods often rely on the interaction between a fluorescent probe and this compound, which results in a measurable change in the fluorescence signal.
Mechanisms of Fluorescence Quenching and Enhancement
The detection of this compound using fluorescence spectroscopy is typically based on the phenomenon of fluorescence quenching, where the fluorescence intensity of a probe is decreased upon interaction with the analyte. mdpi.comresearchgate.net Several mechanisms can be responsible for this quenching effect:
Static Quenching : This occurs when a non-fluorescent ground-state complex forms between the fluorophore and the quencher (this compound). researchgate.nettandfonline.com This complex formation alters the absorption spectrum of the fluorophore.
Dynamic Quenching : This mechanism involves the collision of the excited-state fluorophore with the quencher, leading to non-radiative de-excitation. nsf.gov
Photoinduced Electron Transfer (PET) : In this process, an electron is transferred from the excited fluorophore to the electron-deficient 4-nitrophenol, or vice-versa, leading to fluorescence quenching. researchgate.net
In some sensor designs, an enhancement of the fluorescence signal can also be utilized for detection, although this is less common for this compound.
Carbon Dots and Other Fluorescent Nanomaterials as Sensing Platforms
A variety of fluorescent nanomaterials have been developed as highly sensitive and selective sensing platforms for the detection of this compound in environmental samples. acs.orgnih.gov
Carbon Dots (CDs) : CDs are a class of quasi-spherical, fluorescent carbon nanoparticles that have garnered significant attention due to their excellent photostability, low toxicity, and ease of synthesis from various organic precursors. tandfonline.comacs.orgmdpi.comworldscientific.com The fluorescence of CDs can be effectively quenched by this compound through mechanisms like IFE and static quenching. researchgate.nettandfonline.commdpi.com Researchers have developed CD-based sensors with very low detection limits for this compound, demonstrating their potential for practical applications. acs.orgmdpi.com
Other Fluorescent Nanomaterials : Besides carbon dots, other nanomaterials have also been successfully employed for the fluorescent detection of this compound. These include:
Quantum Dots (QDs) : Semiconductor nanocrystals like CdTe and CeO2 QDs have been used to develop fluorescent probes for this compound. rsc.orgnih.gov The detection is often based on FRET or electron transfer mechanisms.
Silicon Nanoparticles (Si NPs) : Si NPs are another environmentally friendly option for fluorescent sensing. rsc.orgnih.govrsc.org Their fluorescence can be quenched by this compound, primarily through the IFE. rsc.orgnih.govrsc.org
Metal-Organic Frameworks (MOFs) : Luminescent MOFs, particularly those containing lanthanide ions like Eu3+, have been designed as selective sensors for this compound. nih.govacs.org The quenching of the MOF's luminescence upon interaction with this compound allows for its detection. acs.org
These nanomaterial-based fluorescent sensors offer a promising approach for the rapid, sensitive, and selective detection of this compound in various environmental matrices. acs.orgnih.gov
Computational and Theoretical Studies of 4 Nitrophenolate Systems
Quantum Chemical Calculations for Electronic and Vibrational Properties
Quantum chemical calculations are fundamental to elucidating the electronic and vibrational characteristics of 4-nitrophenolate. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties, providing a theoretical foundation for experimental observations.
Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and energetic properties of molecules like this compound and its parent compound, 4-nitrophenol (B140041). tandfonline.comniscpr.res.in By approximating the electron density of the system, DFT can accurately calculate ground state structures, bond lengths, bond angles, and total energies. tandfonline.comniscpr.res.in
Commonly, the B3LYP hybrid functional is employed with various basis sets, such as 6-31G(d), 6-311+G, or def2-SV(P), to optimize the molecular geometry. tandfonline.comacs.orgresearchgate.netresearchgate.net The calculated results for geometric parameters like bond lengths and angles show good agreement with experimental data obtained from X-ray diffraction. tandfonline.comresearchgate.net For instance, DFT calculations can reproduce the slight distortion in the benzene (B151609) ring caused by the electron-withdrawing nitro group and the electron-donating phenolate (B1203915) group. niscpr.res.in The global minimum energy for 4-nitrophenol has been calculated using the DFT/B3LYP method with the 6-31+G(d,p) and 6-311++G(d,p) basis sets, yielding values of -551.32293 and -551.44823 Hartrees, respectively. niscpr.res.in These calculations provide a stable, optimized structure that serves as the basis for further property analysis. niscpr.res.in
| Parameter | Experimental (XRD) researchgate.net | Calculated (DFT/B3LYP/6-311+G) researchgate.net |
|---|---|---|
| C1-N1 Bond Length (Å) | 1.451 | 1.460 |
| C4-O11 Bond Length (Å) | 1.299 | 1.349 |
| O1-N1-O2 Bond Angle (°) | 123.60 | 123.51 |
| C5-C4-O11 Bond Angle (°) | 122.76 | 122.10 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netugm.ac.id
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. ugm.ac.id A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to move an electron from the HOMO to the LUMO. ugm.ac.id For 4-nitrophenol, calculations have determined the HOMO-LUMO energy gap to be approximately 3.76 eV. researchgate.net This analysis reveals that charge transfer occurs within the molecule, a characteristic feature of its electronic behavior. niscpr.res.intandfonline.com From the HOMO and LUMO energies, global chemical reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity can be calculated to further quantify the molecule's reactivity. researchgate.netugm.ac.idtandfonline.com
| Property | Calculated Value (eV) | Source |
|---|---|---|
| HOMO Energy | -6.91 | researchgate.net |
| LUMO Energy | -3.15 | researchgate.net |
| HOMO-LUMO Gap (ΔE) | 3.76 | researchgate.net |
Theoretical calculations of vibrational spectra, such as Infrared (IR) and Raman spectra, are essential for interpreting experimental data and assigning specific vibrational modes to functional groups within the molecule. niscpr.res.in Using DFT methods (e.g., B3LYP/6-311++G(d,p)), harmonic vibrational frequencies can be computed. niscpr.res.intandfonline.comijsr.net
These calculated frequencies often overestimate experimental values due to the neglect of anharmonicity. longdom.org Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. ijsr.netresearchgate.net Studies on 4-nitrophenol and its derivatives show a strong correlation between the scaled theoretical frequencies and those observed in experimental FT-IR and FT-Raman spectra. niscpr.res.intandfonline.com For instance, calculations accurately predict the positions of characteristic bands, such as the asymmetric stretching of the –NO2 group (around 1500 cm⁻¹ for this compound) and the C–C bond vibrations of the aromatic ring (around 1600 cm⁻¹). acs.orgacs.org This correlation allows for a detailed and confident assignment of the molecule's complete vibrational spectrum. niscpr.res.in
| Vibrational Mode | Experimental FT-IR researchgate.net | Calculated (Scaled) researchgate.net |
|---|---|---|
| O-H Stretch | 3401 | 3666 |
| C-H Stretch | 3119 | 3088 |
| C=C Stretch | 1590 | 1589 |
| Asymmetric N-O Stretch | 1543 (in zeolite) | - |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic evolution of molecular systems over time. ebsco.comwikipedia.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model complex processes such as adsorption, solvent interactions, and conformational changes. ebsco.comnih.gov
The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a benchmark reaction in catalysis, and the adsorption of the this compound ion onto the catalyst surface is a critical initial step. acs.orgnd.edu This process is often described by the Langmuir-Hinshelwood mechanism, where reactants adsorb onto the catalyst before reacting. acs.orgresearchgate.net
MD simulations and related DFT calculations on slab models are used to investigate the adsorption process. researchgate.netchemrxiv.org These models can determine the most stable adsorption geometries and calculate the adsorption energy of this compound on various catalytic surfaces, such as gold (Au), nickel (Ni), or copper ferrite (B1171679) (CuFe5O8). researchgate.netmdpi.com For example, calculations have shown that 4-nitrophenol has a very weak attraction to a pure gold surface (adsorption energy of +0.082 eV) but a strong attraction to a nickel surface (-1.22 eV). researchgate.net Such simulations reveal that the interaction often involves the nitro group and the aromatic ring with the surface atoms, guiding the design of more efficient catalysts. researchgate.netresearchgate.net
| Surface | Adsorption Energy (eV) | Source |
|---|---|---|
| Au | +0.082 | researchgate.net |
| Ni | -1.22 | researchgate.net |
| Ni/Au | -0.33 | researchgate.net |
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules, particularly in relation to proton transfer events. acs.org The deprotonation of 4-nitrophenol to this compound is a fundamental acid-base reaction, and MD simulations can model the intricate pathways of this proton transfer. nih.gov
Simulations can explore the role of the solvent in stabilizing different species and mediating the transfer of a proton. acs.org Studies combining experimental techniques with theoretical models have investigated hydrogen-bonded complexes between phenols and other molecules to model the proton-transfer pathway. nih.govfu-berlin.de These investigations show that the process can start with the compression of a hydrogen bond, followed by the displacement of the proton. nih.gov The polarity of the solvent plays a crucial role; increasing solvent polarity can shift the equilibrium by stabilizing the smaller, charged anions through stronger ion-dipole interactions. acs.org Ab initio MD simulations can also be used to investigate the first step of hydrogenation, comparing pathways of direct hydrogen atom transfer versus a proton-electron transfer mechanism assisted by water molecules. chemrxiv.org
Modeling Adsorption Processes on Catalytic Surfaces
Computational Design and Prediction of Materials for this compound Applications
Computational modeling has become an indispensable tool in the rational design and prediction of materials tailored for specific interactions with this compound. These theoretical approaches offer a cost-effective and efficient means to screen potential candidates, optimize material compositions, and gain fundamental insights into the underlying interaction mechanisms before engaging in time-consuming and resource-intensive experimental synthesis.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in designing effective catalysts and sorbents for the transformation and removal of 4-nitrophenol (4-NP). nih.govresearchgate.net Theoretical calculations allow for the prediction of adsorption energies, reaction pathways, and the electronic properties of materials, guiding the synthesis of novel and enhanced systems.
In the context of sorbents, computational modeling aids in the design of materials with high adsorption capacity and selectivity for 4-nitrophenol. researchgate.netacs.orgresearchgate.net Studies have investigated the adsorption of 4-NP on various materials, including activated carbon, clays, and functionalized inorganic adsorbents. nih.govresearchgate.netmdpi.com DFT calculations can elucidate the nature of the interaction, which can range from physical adsorption (van der Waals forces) to chemisorption (hydrogen bonding or covalent bonding). researchgate.net For example, a DFT study on the adsorption of 4-nitrophenol on the kaolinite (B1170537) (001) surface revealed that the most stable orientation involves the formation of hydrogen bonds between the adsorbate and the adsorbent. researchgate.net Such insights are vital for designing sorbents with optimized surface chemistry for enhanced 4-NP removal.
The table below summarizes key findings from computational studies on catalysts and sorbents for this compound.
| Material Investigated | Computational Method | Key Finding | Application |
| Gold Nanoparticles | DFT | Hydride from borohydride (B1222165) has a high binding affinity, displacing other adsorbates. acs.org | Catalysis |
| Cu₂O Nanocatalyst | Not Specified | (111) facet shows remarkable catalytic activity for 4-NP reduction. acs.org | Catalysis |
| Activated Biocarbon | DFT (B3LYP) | Carboxyl groups interact significantly with 4-NP. nih.gov | Adsorption |
| Kaolinite (001) Surface | DFT (van der Waals) | Stable adsorption is achieved through hydrogen bonding. researchgate.net | Adsorption |
Molecularly imprinted polymers (MIPs) are synthetic receptors engineered to have high selectivity and affinity for a specific target molecule, in this case, 4-nitrophenol. nih.govtandfonline.combiolscigroup.us Computational simulations play a crucial role in the rational design of MIPs by predicting the most suitable functional monomers, cross-linkers, and porogens (solvents) to create effective binding sites. researchgate.netmdpi.com
The design process for MIPs involves the self-assembly of functional monomers around a template molecule (4-nitrophenol) before polymerization. biolscigroup.us The strength and nature of the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between the template and the functional monomers are critical for the formation of well-defined binding cavities. researchgate.net Computational methods, such as DFT and molecular dynamics simulations, can be used to:
Screen Functional Monomers: By calculating the binding energy between 4-nitrophenol and a library of potential functional monomers, researchers can identify monomers that will form the most stable pre-polymerization complex. mdpi.com For example, studies have shown that 4-vinylpyridine (B31050) can form strong hydrogen bonds with the phenolic hydroxyl group of 4-nitrophenol. nih.govresearchgate.net
Optimize Monomer-Template Ratio: Simulations can help determine the optimal stoichiometric ratio of functional monomer to template to maximize the formation of the desired complex. mdpi.com
Select a Suitable Porogen: The choice of solvent (porogen) is critical as it influences the stability of the pre-polymerization complex and the morphology of the final polymer. nih.govresearchgate.net Computational studies can evaluate the interactions of the solvent with both the template and the functional monomer to select a porogen that minimally interferes with the template-monomer binding. researchgate.net For instance, molecular dynamics simulations have demonstrated that chloroform (B151607) is a more beneficial porogen than acetonitrile (B52724) for the imprinting of 4-nitrophenol with 4-vinylpyridine due to stronger hydrogen bonding and π-π stacking interactions in chloroform. researchgate.net
The resulting MIPs can be used in various applications, including as selective sorbents for solid-phase extraction, as recognition elements in chemical sensors, and for the controlled release of substances. researchgate.netnih.govnih.gov The combination of computational design and experimental synthesis has led to the development of highly selective MIPs for 4-nitrophenol detection and removal. nih.govnih.gov
The following table presents components used in the computational and experimental studies of MIPs for 4-nitrophenol.
| Template | Functional Monomer | Cross-linker | Porogen | Key Finding |
| 4-Nitrophenol | 4-Vinylpyridine (4-VP) | Ethylene glycol dimethacrylate (EDMA) | Acetonitrile, Chloroform | Chloroform was found to be a more beneficial porogen for imprinting. nih.govresearchgate.net |
| 4-Nitrophenol | Methacrylic acid (MAA) | Ethylene glycol dimethacrylate (EGDMA) | Not Specified | The resulting magnetic MIP showed high adsorption capacity and selectivity. nih.gov |
| 4-Nitrophenol | Acrylamide (AAM) | Not Specified | Not Specified | The amide group in AAM can form hydrogen bonds with the nitro and phenolic hydroxyl groups of 4-NP. mdpi.com |
Environmental Fate and Transformation Dynamics of 4 Nitrophenolate
Environmental Distribution Modeling and Compartmental Analysis
The distribution of 4-nitrophenolate in the environment is a critical aspect of its fate, dictating its concentration in various environmental media and its potential for exposure to biota.
Predicted Distribution in Water, Soil, Sediment, and Air
Modeling studies provide valuable insights into the partitioning of this compound among different environmental compartments. A non-steady-state equilibrium model has been used to predict the distribution of 4-nitrophenol (B140041), the protonated form of this compound. The model predicted the following distribution: 94.6% in water, 4.44% in sediment, 0.95% in soil, and a mere 0.0006% in the air. nih.gov This distribution is largely influenced by its physicochemical properties, particularly its high water solubility and low vapor pressure, which favor its presence in aquatic environments. who.int
| Environmental Compartment | Predicted Distribution (%) |
| Water | 94.6 |
| Sediment | 4.44 |
| Soil | 0.95 |
| Air | 0.0006 |
| Biota | 0.00009 |
Transport and Attenuation Processes in Aquatic Systems
Once in aquatic systems, this compound is subject to various transport and attenuation processes. Its significant water solubility facilitates its transport within water bodies. who.int Due to its presence in the vapor phase in the atmosphere, wet deposition through rain and snow is a significant transport mechanism from the air to surface waters and soil. who.intcdc.gov The detection of 4-nitrophenol in rainwater confirms this atmospheric transport pathway. cdc.gov
In water, both photolysis and biodegradation are key attenuation processes. nih.govcdc.gov The half-life of 4-nitrophenol in freshwater is estimated to be between one and eight days. cdc.govcdc.gov In seawater, the degradation process is slower, with a half-life ranging from 13 to 139 days. cdc.govcdc.gov In soil, particularly topsoil under aerobic conditions, the half-life can be as short as one to three days. nih.govcdc.gov However, in deeper subsoils under aerobic conditions, the half-life can extend to about 40 days and is even slower under anaerobic conditions. nih.govcdc.gov
Abiotic Transformation Processes in Natural Environments
Abiotic processes, particularly those driven by light and chemical oxidants, play a significant role in the transformation of this compound in the environment.
Photolysis and Photochemical Reaction Kinetics
Photolysis, or the breakdown of compounds by light, is a major degradation pathway for this compound, especially in near-surface waters where sunlight penetration is maximal. nih.govcdc.gov The photolysis of 4-nitrophenol can occur in both the gas and aqueous phases. rsc.org Quantum mechanical calculations have shown that photolysis occurs on the excited T1 state, leading to the formation of hydroxyl radicals (OH•) and nitric oxide (NO) as major products, rather than nitrous acid (HONO). rsc.org
The rate of photolysis is influenced by the surrounding environment. In the gas phase, the presence of water molecules does not significantly affect the photolysis rates. rsc.org In aqueous solutions, 4-nitrophenol can generate HONO through intermolecular excited-state hydrogen transfer with water molecules. rsc.org The photolysis frequencies for the generation of HONO from aqueous 4-nitrophenol have been calculated to be 5.25 × 10⁻⁶ s⁻¹. rsc.org Under visible light irradiation on the surface of photoactive particulates like titanium dioxide (TiO₂), singlet oxygen (¹O₂) has been identified as a dominant factor driving the photolysis of 4-nitrophenol, leading to the generation of HONO and p-benzoquinone. pnas.org
| Phase | Major Photolysis Products | Key Influencing Factors |
| Gas Phase | Hydroxyl radicals (OH•), Nitric oxide (NO) | Excitation energy |
| Aqueous Phase | Hydroxyl radicals (OH•), Nitric oxide (NO), Nitrous acid (HONO) | pH, Presence of water molecules |
| Particulate Surface | Nitrous acid (HONO), p-Benzoquinone | Presence of photoactive particulates (e.g., TiO₂), Visible light |
Chemical Oxidation in Aquatic and Atmospheric Phases
Chemical oxidation, primarily by hydroxyl radicals (OH•), is a significant transformation pathway for this compound in both aquatic and atmospheric environments. copernicus.orgnih.gov The reaction of OH• with 4-nitrophenol in aqueous solutions can lead to the formation of various phenolic products, including 4-nitrocatechol (B145892) and hydroquinone (B1673460). copernicus.org The yield of these products can be pH-dependent. copernicus.org For instance, the yield of 4-nitrocatechol is higher at a pH of 9. copernicus.org
The oxidation by OH• can also lead to the denitration of 4-nitrophenol, forming aqueous nitrite (B80452) (NO₂⁻) and gaseous nitrous acid (HONO). nih.gov The yield of NO₂⁻/HONO from the OH• oxidation of 4-nitrophenol is estimated to be between 15.0% and 33.5%. nih.gov This process is considered an important, yet often overlooked, source of atmospheric HONO. nih.gov
Biotic Transformation and Biodegradation Potential
Microbial degradation is a crucial process for the removal of this compound from the environment. scispace.com Several bacterial species have been identified that can utilize 4-nitrophenol as a sole source of carbon and energy. nih.gov
The biodegradation of 4-nitrophenol can occur under both aerobic and anaerobic conditions. frontiersin.org Under aerobic conditions, two major degradation pathways have been identified. One pathway, commonly found in Gram-positive bacteria like Rhodococcus and Arthrobacter species, involves the initial oxidation of 4-nitrophenol to 4-nitrocatechol. scispace.com The other pathway, observed in Gram-negative bacteria such as Sphingomonas species, proceeds through the formation of hydroquinone. scispace.com
Under anaerobic conditions, 4-nitrophenol is often reduced to 4-aminophenol (B1666318). frontiersin.org This transformation has been observed in various microbial communities. frontiersin.org The rate of biodegradation can be influenced by several factors, including the initial concentration of the compound, nutrient availability, and the specific microbial populations present. cdc.gov An adaptation period is often required before rapid biodegradation commences. nih.gov
| Condition | Primary Intermediate | Example Microorganisms |
| Aerobic | 4-Nitrocatechol | Rhodococcus sp., Arthrobacter sp. |
| Aerobic | Hydroquinone | Sphingomonas sp. |
| Anaerobic | 4-Aminophenol | Various microbial communities |
Microbial Degradation Mechanisms and Pathways in Diverse Environments
Microbial degradation is a key process in the natural attenuation of this compound in the environment. asm.org A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize this compound as a source of carbon and energy. acs.org The degradation pathways are diverse and depend on the specific microbial species and environmental conditions.
Two major catabolic pathways for the aerobic biodegradation of this compound have been well-characterized:
Gram-negative bacteria , such as those from the Pseudomonas genus, typically initiate degradation via a monooxygenase enzyme. asm.org This enzyme, 4-nitrophenol 4-monooxygenase (encoded by the pnpA gene), hydroxylates this compound to form 1,4-benzoquinone (B44022). asm.org This intermediate is then further metabolized through 4-hydroxymuconic semialdehyde to maleylacetate, which eventually enters the Krebs cycle. asm.org
Gram-positive bacteria , like Arthrobacter species, utilize a different initial step involving a 4-nitrophenol 2-monooxygenase (encoded by the npdA2 gene). asm.org This results in the formation of 4-nitrocatechol, which is subsequently converted to 1,2,4-benzenetriol (B23740) and then to maleylacetate, a common intermediate in both pathways. asm.org
Under anaerobic conditions, the degradation pathway often begins with the reduction of the nitro group to an amino group, forming para-aminophenol (4-aminophenol). researchgate.net
The following table summarizes the key enzymes and intermediates in the primary aerobic degradation pathways of this compound.
| Bacterial Type | Initial Enzyme | Key Intermediates | Final Common Intermediate |
| Gram-negative (e.g., Pseudomonas sp.) | 4-nitrophenol 4-monooxygenase | 1,4-benzoquinone, 4-hydroxymuconic semialdehyde | Maleylacetate |
| Gram-positive (e.g., Arthrobacter sp.) | 4-nitrophenol 2-monooxygenase | 4-nitrocatechol, 1,2,4-benzenetriol | Maleylacetate |
Factors Influencing Biodegradability in Water and Soil
The efficiency of this compound biodegradation is influenced by a multitude of environmental factors in both aquatic and terrestrial systems.
In Water:
pH: Generally, slightly alkaline conditions are more favorable for the biodegradation of this compound. ijche.comoup.com
Temperature: Microbial activity and, consequently, degradation rates are temperature-dependent, with optimal temperatures varying among different microbial species. oup.com
Nutrient Availability: The presence of other nutrients can enhance microbial growth and the degradation of this compound. nih.gov
Acclimation: Microbial populations previously exposed to this compound or similar compounds often exhibit faster degradation rates due to acclimatization.
Photolysis: In surface waters, photolysis can be a significant degradation process, with half-lives ranging from one to eight days in freshwater. nih.govcdc.gov
In Soil:
Aerobic vs. Anaerobic Conditions: Biodegradation is typically faster under aerobic conditions. The half-life of this compound in topsoil can be as short as one to three days under aerobic conditions, compared to around 14 days under anaerobic conditions. nih.gov In subsoils, these half-lives can be significantly longer. nih.gov
Soil-Water Ratio: This ratio can impact the bioavailability of the compound to microorganisms. ijche.comresearchgate.net
Inoculum Size: The initial concentration of degrading microorganisms can significantly affect the rate of degradation. ijche.comresearchgate.net
Organic Matter Content: The presence of organic matter can influence the adsorption and bioavailability of this compound.
Co-contaminants: The presence of other pollutants can either inhibit or enhance the degradation of this compound.
The following table outlines key factors affecting the biodegradability of this compound.
| Factor | Influence on Biodegradability |
| pH | Slightly alkaline conditions are often optimal. ijche.comoup.com |
| Temperature | Affects microbial growth and enzyme activity. oup.com |
| Oxygen Availability | Aerobic degradation is generally faster than anaerobic. nih.gov |
| Nutrient Levels | Can enhance microbial activity. nih.gov |
| Inoculum Size | Higher concentrations of degraders can increase the rate. ijche.comresearchgate.net |
| Soil-Water Ratio | Impacts bioavailability in soil. ijche.comresearchgate.net |
Formation as a Metabolite and Atmospheric By-product
This compound is not only introduced into the environment directly but is also formed through the transformation of other chemical compounds.
Derivation from Organophosphate Insecticides (e.g., Methyl Parathion)
A significant source of this compound in agricultural environments is the breakdown of organophosphate insecticides, most notably methyl parathion (B1678463). cdc.govoup.com Methyl parathion can be degraded to 4-nitrophenol through hydrolysis or photocatalysis. cdc.gov This conversion can occur in soil, on plant surfaces, and in water bodies. cdc.govoup.com The presence of 4-nitrophenol in the urine of agricultural workers is often used as a biomarker for exposure to methyl parathion and related pesticides. cdc.govoup.com
The following table lists some organophosphate insecticides that can degrade to form this compound.
| Insecticide | Degradation Product |
| Methyl Parathion | This compound |
| Parathion | This compound |
Atmospheric Photochemical Formation from Aromatic Compounds
This compound can also be formed in the atmosphere through photochemical reactions involving aromatic compounds. nih.govcdc.gov In urban areas with high concentrations of nitrogen oxides (NOx) and anthropogenic volatile organic compounds (VOCs) like benzene (B151609) and toluene, these precursors can undergo oxidation to form nitrophenols. copernicus.org These reactions can be initiated by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. copernicus.org The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days. nih.govcdc.gov
The following table indicates precursor compounds that can lead to the atmospheric formation of this compound.
| Precursor Compound | Atmospheric Process |
| Benzene | Photochemical oxidation in the presence of NOx. copernicus.org |
| Toluene | Photochemical oxidation in the presence of NOx. copernicus.org |
| Nitrobenzene | Photochemical reactions. cdc.gov |
Advanced Materials and Engineering Applications Utilizing 4 Nitrophenolate As a Probe
4-Nitrophenolate as a Benchmarking Probe in Chemical Kinetics and Catalysis
The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of a reducing agent like sodium borohydride (B1222165) is a key model reaction where this compound serves as a probe. mdpi.comnih.gov An aqueous solution of 4-nitrophenol exhibits an absorption peak around 317 nm, which shifts to approximately 400 nm upon the addition of NaBH4, indicating the formation of the this compound ion. frontiersin.orgrsc.org The progress of this reaction can be conveniently monitored in real-time using UV-Visible spectroscopy, tracking the decrease in the 400 nm peak of this compound and the emergence of a new peak around 300 nm corresponding to the formation of 4-aminophenol. frontiersin.org This straightforward and highly accurate monitoring capability makes it a valuable tool for investigations in chemical kinetics. rsc.org
Standardization of Catalyst Activity Evaluation
The catalytic reduction of 4-nitrophenol is widely accepted as a benchmark or "gold standard" reaction for assessing and comparing the catalytic performance of various nanomaterials, particularly metallic nanoparticles. hnu.edu.cn The reaction is ideal from a mechanistic standpoint because it does not proceed without a catalyst, and the rate-limiting step is the turnover on the catalyst's surface. frontiersin.org The efficiency of a catalyst is typically evaluated by determining the apparent rate constant (k_app), which is calculated from the slope of the linear plot of ln(A_t/A_0) versus time, where A_0 and A_t are the absorbances of this compound at time zero and time t, respectively. rsc.org This pseudo-first-order kinetic model is applicable when the concentration of the reducing agent (e.g., NaBH4) is in large excess compared to 4-nitrophenol. mdpi.com
The catalytic activity of various materials has been quantified using this standardized method. For instance, a study on gold nanoparticles supported on carbon nanodiscs demonstrated that the average particle size of gold significantly impacts the reaction rate, with smaller particles exhibiting higher catalytic activity. frontiersin.org Another study on copper(II) complexes with Schiff base ligands showed varying catalytic activities, with one complex achieving 97.5% conversion of 4-nitrophenol in 60 minutes. nih.gov The table below presents a comparison of the catalytic performance of different catalysts in the reduction of 4-nitrophenol.
Table 1: Comparison of Catalyst Performance in 4-Nitrophenol Reduction
| Catalyst | Apparent Rate Constant (k_app) | Conversion (%) | Time (min) | Reference |
|---|---|---|---|---|
| Au/CD_100_3 | 1.10 x 10⁻² s⁻¹ | - | - | frontiersin.org |
| Au/CD_8_3 | 8.90 x 10⁻³ s⁻¹ | - | - | frontiersin.org |
| Copper(II) Complex 1 | 1.7 x 10⁻³ s⁻¹ | 90.8 | 60 | nih.gov |
| Copper(II) Complex 2 | - | 95.2 | 60 | nih.gov |
| Copper(II) Complex 3 | - | 97.5 | 60 | nih.gov |
| Pt@Co-Al LDH | 16.1 x 10⁻³ s⁻¹ | >99 | < 2 | mdpi.com |
| AuNPs/CQDs | - | >99 | 20 | rsc.org |
| CuO/kaolin NC | 1.76 min⁻¹ | >99 | 6 | acs.org |
Tool for Understanding Complex Reaction Networks
The reduction of 4-nitrophenol is not only a tool for benchmarking but also for elucidating complex reaction mechanisms. The kinetics of this reaction are often described by the Langmuir-Hinshelwood (L-H) model. rsc.org This model posits that the reaction occurs on the surface of the catalyst, involving the adsorption of both the this compound ions and the borohydride-derived hydrogen species. frontiersin.org The surface reaction between the adsorbed species is the rate-determining step. acs.org
Some studies have also proposed the Eley-Rideal (E-R) mechanism, where only one of the reactants adsorbs onto the catalyst surface. By analyzing the reaction kinetics under varying concentrations of reactants, researchers can distinguish between these mechanisms. The reduction of 4-nitrophenol has been instrumental in these mechanistic studies. For example, a study on ionic liquid-stabilized gold nanoparticles concluded that the reaction follows the L-H mechanism based on the kinetic data. rsc.org Furthermore, the reaction can proceed through an intermediate, 4-hydroxylaminophenol, before forming the final product, 4-aminophenol. acs.org A full kinetic analysis considering this intermediate provides a more quantitative understanding of the entire reaction process. acs.org The presence of an induction period, a delay before the reaction starts, has also been a subject of investigation, with some studies linking it to the consumption of dissolved oxygen.
Development of Catalytic Systems for Environmental Remediation Technologies
4-nitrophenol is a significant environmental pollutant, often found in industrial wastewater, and is known for its toxicity. hnu.edu.cn Catalytic reduction presents an effective and environmentally friendly method for its remediation. nih.gov
Remediation of Nitroaromatic Compounds in Wastewater
The catalytic reduction of 4-nitrophenol is a key strategy for the remediation of wastewater containing nitroaromatic compounds. cluin.org Various catalytic systems, often based on nanoparticles of noble metals like gold, silver, and platinum, as well as more cost-effective transition metals like copper and nickel, have been developed for this purpose. acs.org These catalysts can be supported on various materials such as carbon nanotubes, graphene, and metal-organic frameworks (MOFs) to enhance their stability and reusability. tandfonline.comresearchgate.net For instance, gold nanoparticles supported on multi-walled carbon nanotubes have been shown to be a highly efficient and eco-friendly catalyst for the reduction of 4-nitrophenol. tandfonline.com Similarly, composites of metal-organic frameworks have been employed for the catalytic reduction of nitrophenols, demonstrating high efficiency and the potential for reuse. mdpi.com The development of these catalytic systems is a significant step towards practical and sustainable wastewater treatment technologies. cluin.org
Conversion of Pollutants into Value-Added Products (e.g., 4-aminophenol)
A significant advantage of the catalytic reduction of 4-nitrophenol is the transformation of a toxic pollutant into a valuable chemical, 4-aminophenol. nih.gov 4-aminophenol is a crucial intermediate in the synthesis of various pharmaceuticals, such as paracetamol, as well as in the production of dyes and polymers. researchgate.netepa.gov This conversion not only mitigates environmental pollution but also offers an economically attractive pathway for producing a high-demand chemical. hnu.edu.cn The catalytic process is often highly selective, yielding 4-aminophenol as the primary product with minimal byproducts. mdpi.com The efficiency of this conversion has been demonstrated with various catalysts. For example, a study using Pt@Co-Al LDH hybrid catalyst reported a near 100% conversion of 4-nitrophenol to 4-aminophenol in a very short time. mdpi.com This approach of converting pollutants into value-added products is a cornerstone of green chemistry and sustainable industrial processes.
Table 2: Catalytic Conversion of 4-Nitrophenol to 4-Aminophenol for Environmental Remediation
| Catalyst | Reaction Conditions | Conversion Efficiency (%) | Key Findings | Reference |
|---|---|---|---|---|
| UiO-66/btb/MgO | Water, NaBH₄, 3 min | 96 | Effective for industrial wastewater treatment. | mdpi.com |
| Pt@Co-Al LDH | Ambient conditions, NaBH₄ | >99 | Superior catalytic activity and stability. | mdpi.com |
| CuFe₅O₈ | NaBH₄, < 9 min | ~100 | High BET surface area contributes to performance. | hnu.edu.cn |
| Au@CMK-3-O | NaBH₄ | - | Bifunctional catalytic reduction and adsorption. | hnu.edu.cn |
| BiPO₄/g-C₃N₄ | Dark, NaBH₄ | - | Heterogeneous catalytic conversion into a useful compound. | nih.gov |
Integration into Advanced Functional Materials
Beyond its role in catalysis, this compound is being integrated into advanced functional materials for various applications, particularly in the field of chemical sensing.
The detection of 4-nitrophenol is crucial due to its toxicity, and various functional materials have been developed for this purpose. These materials often utilize the specific interactions between the material and the this compound ion to generate a detectable signal. For instance, luminescent metal-organic frameworks (MOFs) have been designed as sensors for 4-nitrophenol. acs.org A Eu³⁺-based MOF was shown to exhibit high sensitivity and selectivity for 4-nitrophenol in various water samples, with the fluorescence quenching upon interaction with the analyte. acs.org
Composite materials are also being explored for 4-nitrophenol detection. A fluorescent composite material based on molecularly imprinted polymers (MIPs) and carbon dots (CDs) was developed for the sensitive and selective determination of 4-nitrophenol. worldscientific.com The MIPs provide the selective recognition sites for 4-nitrophenol, while the CDs act as the fluorescent signal source. This composite material demonstrated a low limit of detection and was successfully applied to detect 4-nitrophenol in real water samples. worldscientific.com Furthermore, nanocomposites of copper MOFs and carbon nanofibers have been developed as enzyme-free electrochemical sensors for 4-nitrophenol, showcasing improved electrocatalytic responses. tandfonline.com
Table 3: this compound in Advanced Functional Materials for Detection
| Functional Material | Detection Method | Limit of Detection (LOD) | Application | Reference |
|---|---|---|---|---|
| EuMOF {[Eu(HL)(L)(H₂O)]·2H₂O}n | Fluorescence Quenching | - | 4-NP detection in wastewater | acs.org |
| Carbon Dots@Molecularly Imprinted Polymers (CDs@MIPs) | Fluorescence | 5 ng mL⁻¹ (35 nM) | Selective detection of 4-NP in river water | worldscientific.com |
| Graphene/Acetylene Black Paste Hybrid Electrode | Voltammetry | 8.0 nM | Direct detection in complex matrices | mdpi.com |
| Pyridine diketopyrrolopyrrole-functionalized graphene oxide | Electrochemical | 0.10 μM | Detection in tap water | rsc.org |
| SrTiO₃/Ag/rGO Composite | Electrochemical | 0.03 μM | Detection in real samples | acs.org |
Nanocomposites for Spectroscopic Monitoring and Catalysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a model reaction frequently employed to evaluate the catalytic efficacy of various nanomaterials. This reaction is conveniently monitored in real-time using UV-visible spectroscopy, which tracks the decay of the prominent absorbance peak of the this compound ion at around 400 nm and the emergence of a new peak corresponding to the 4-aminophenol product at approximately 300 nm. nd.edu The reaction typically does not proceed without a catalyst, making it an ideal system for assessing the surface activity of nanoparticles. nd.edu
A variety of nanocomposites have been developed to serve as efficient catalysts for this transformation. These materials often consist of noble metal nanoparticles, such as gold (Au) or silver (Ag), supported on a matrix material that enhances stability and provides a large surface area. For instance, silver nanocomposites bound to a cationic polystyrene resin have demonstrated enhanced catalytic reduction of 4-nitrophenol. mdpi.com In this system, the resin acts as a support, increasing the catalytic activity of the silver nanoparticles. mdpi.com The mechanism involves the transfer of electrons from a reducing agent, typically sodium borohydride (NaBH₄), to the 4-nitrophenol, facilitated by the nanoparticle surface. mdpi.com
Similarly, nanocomposites of montmorillonite (B579905) clay and silver nanoparticles (Ag-MMT) have been utilized as effective catalysts. researchgate.net In one study, Ag nanoparticles with an average size of 6.9 nm were immobilized on the montmorillonite support. researchgate.net These Ag-MMT nanocomposites catalyzed the complete reduction of 4-nitrophenol to 4-aminophenol within 290 seconds. researchgate.net The kinetics of such reactions are often described by the Langmuir-Hinshelwood model, which accounts for the adsorption of reactants onto the catalyst surface. researchgate.net
Other materials, including copper-doped cerium oxide nanoparticles and gold/calcium carbonate (Au/CaCO₃) nanocomposites derived from waste eggshells, have also been successfully employed for both the catalytic reduction and electrochemical detection of 4-nitrophenol. acs.org The catalytic efficiency of these nanocomposites is a key performance metric, with some systems achieving high reduction rates. For example, cationic-polystyrene-resin-bound silver nanocomposites have reported a catalytic efficiency of 96.8%. mdpi.com
Table 1: Performance of Various Nanocomposites in the Catalytic Reduction of 4-Nitrophenol
| Nanocomposite Catalyst | Support/Matrix | Key Findings | Reference |
|---|---|---|---|
| Silver Nanocomposites | Cationic Polystyrene Resin | Catalytic efficiency of 96.8%; reaction monitored by FTIR. | mdpi.com |
| Silver Nanoparticles | Montmorillonite (MMT) | Average Ag nanoparticle size of 6.9 nm; reduction completed in 290 seconds. | researchgate.net |
| Gold Nanoparticles | Spherical Au NPs (4 nm) | Used to study the induction time in the catalytic reduction. | nd.edu |
| Au/CaCO₃ | Calcium Carbonate | Difunctional material for both detection and catalytic reduction. | acs.org |
Applications in Non-Linear Optics (NLO) and Optoelectronic Devices
4-Nitrophenol and its derivatives, particularly this compound salts, are significant in the field of materials science for their non-linear optical (NLO) properties. Organic NLO materials are of great interest for applications in optical communications, data storage, and optical switching due to their large hyperpolarizability, high electronic susceptibility, and rapid response times. chalcogen.roscirp.org 4-nitrophenol is a desirable NLO chromophore because of its highly delocalized conjugated π-electron system that links an electron donor (the phenolic hydroxyl group) and an electron acceptor (the nitro group). chalcogen.ro
The formation of co-crystals and salts with various organic or inorganic compounds can lead to materials with enhanced NLO properties. researchgate.netresearchgate.net For example, single crystals of L-phenylalanine-4-nitrophenol have been grown and characterized, demonstrating transparency in the visible region and a wide optical band gap, which are crucial for NLO applications. scirp.org Similarly, co-crystals such as 4-nitrophenol 8-hydroxyquinoline (B1678124) (4n8Q) have shown a second harmonic generation (SHG) efficiency that is 7.81 times greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). chalcogen.ro This highlights the potential of 4-nitrophenol-based organic crystals in the development of efficient optoelectronic devices. chalcogen.ro
The molecular assembly in these crystals plays a critical role in their NLO activity. Researchers have explored the use of structure-directing counterions to create noncentrosymmetric crystal lattices, which are a prerequisite for second-order NLO effects. acs.org For instance, the use of ortho-aminopyridines with 4-nitrophenol has led to the formation of noncentric salts with H-bonded helical structures, which exhibit SHG activity. acs.org The design and synthesis of such materials are driven by the goal of creating new, efficient materials for a range of optoelectronic applications, including frequency mixing and electro-optic shutters. scirp.org
Table 2: NLO Properties of Selected this compound-Based Crystals
| Crystal | NLO Property | Potential Application | Reference |
|---|---|---|---|
| L-Phenylalanine-4-nitrophenol | Transparent in visible region, optical band gap of 3.87 eV. | Optical communications, optical data storage. | scirp.org |
| 4-Nitrophenol 8-hydroxyquinoline (4n8Q) | SHG efficiency 7.81 times greater than KDP. | Optoelectronic devices. | chalcogen.ro |
| Pyridinium 2-carboxylate: 4-nitrophenol (P2C4N) | Grown as large, transparent single crystals. | Optical switching, optoelectronic devices. | researchgate.net |
| Dimethylammonium p-nitrophenolate-p-nitrophenol | Good optical transparency window (420–1400nm). | Non-linear optical applications. | researchgate.net |
Use in Enzymatic Assay Development and Biocatalytic Studies
Substrate for Evaluating Enzyme Activity and Kinetics
4-Nitrophenol and its derivatives are widely used as chromogenic substrates in enzymatic assays to determine the activity and kinetic parameters of various enzymes. nih.govresearchgate.net The principle of these assays lies in the enzymatic cleavage of a bond in a 4-nitrophenyl-conjugated substrate, which releases the this compound ion. This ion has a distinct yellow color and a strong absorbance at around 405-420 nm, allowing for easy spectrophotometric quantification of the reaction rate. nih.govmdpi.com
For example, 4-nitrophenyl phosphate is a common substrate for alkaline phosphatase. nih.gov The enzyme hydrolyzes the phosphate ester bond, releasing 4-nitrophenol. By measuring the increase in absorbance over time, kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. nih.gov Similarly, 4-nitrophenyl-β-D-galactopyranoside is used to assay the activity of β-galactosidase.
However, the use of 4-nitrophenol as a probe substrate requires careful consideration of the assay conditions. The pKa of 4-nitrophenol is approximately 7.14, meaning that at neutral or slightly acidic pH, a significant portion of the product exists in the less colored protonated form. portlandpress.com This can lead to an underestimation of the true reaction rate. nih.gov Furthermore, in some cases, 4-nitrophenol can act as an inhibitor to the enzyme being studied. For instance, studies on the sulfotransferase enzyme SULT1A1 have shown that it exhibits substrate inhibition at 4-nitrophenol concentrations greater than 4 µM, making it a non-ideal substrate for quantifying SULT1A1 activity in human liver tissue. nih.gov
Despite these limitations, the convenience and sensitivity of 4-nitrophenol-based assays have made them a staple in biochemistry and molecular biology for studying a wide range of enzymes, including lipases, proteases, and glycosidases. researchgate.netmdpi.com
Development of Biosensors based on this compound Product Detection
The detection of 4-nitrophenol is of significant environmental and health importance, leading to the development of sensitive and selective biosensors. These devices often combine a biological recognition element, such as an enzyme, with a transducer to generate a measurable signal upon interaction with 4-nitrophenol. acs.org Electrochemical biosensors are a prominent class of these devices, where the interaction between the analyte and the biological component results in a detectable change in current or potential. acs.org
The development of these biosensors often involves the use of nanomaterials to enhance their performance. For example, glassy carbon electrodes (GCE) modified with nanocomposites have been used to create sensitive 4-nitrophenol sensors. researchgate.netmdpi.com In one such study, a GCE was decorated with platinum nanoparticles embedded in a polypyrrole-carbon black/ZnO nanocomposite. mdpi.com This sensor demonstrated a linear detection range for 4-nitrophenol from 1.5 to 40.5 µM, with a limit of detection (LOD) of 1.25 µM. mdpi.com
The sensitivity and selectivity of these biosensors can be tuned by modifying the electrode surface with different materials. For instance, laser-induced graphene (LIG) has been used to fabricate electrochemical sensors for 4-nitrophenol, offering a rapid, chemical-free production method. scispace.com PES-based LIG sensors have shown a high sensitivity of 3793 µA mM⁻¹ cm⁻². scispace.com Other approaches have utilized materials like graphene-chitosan complexes, which have achieved detection limits as low as 0.057 µM. acs.org The goal of this research is to develop robust, low-cost, and portable devices for the rapid and on-site detection of 4-nitrophenol in various environmental samples. acs.org
Table 3: Performance of Biosensors for 4-Nitrophenol Detection
| Sensor Platform | Modifier | Limit of Detection (LOD) | Sensitivity | Reference |
|---|---|---|---|---|
| Glassy Carbon Electrode (GCE) | Pt NPs/PPy-CB/ZnO Nanocomposite | 1.25 µM | 7.8892 µA µM⁻¹ cm⁻² | mdpi.com |
| Glassy Carbon Electrode (GCE) | Graphene-Chitosan Complex | 0.057 µM | Not Reported | acs.org |
| Laser-Induced Graphene (LIG) | Polyethersulfone (PES) | 100 µM | 3793 µA mM⁻¹ cm⁻² | scispace.com |
| Glassy Carbon Electrode (GCE) | Copper-doped Cerium Oxide Nanoparticles | Not Reported | 1.4 µA/mM | acs.org |
Q & A
Basic: What experimental methods are recommended for synthesizing 4-nitrophenolate derivatives, and how do pH conditions affect their stability?
This compound is typically synthesized via alkaline deprotonation of 4-nitrophenol (pKa ≈ 7.1). Adjusting pH > 7 ensures complete ionization to the nitrophenolate form, critical for catalytic and spectroscopic studies . For stability, buffer systems (e.g., phosphate or Tris) are recommended to maintain pH during reactions. Kinetic studies using UV-Vis spectroscopy (λ = 400–428 nm) can monitor nitrophenolate degradation or conversion, with extinction coefficients (ε ≈ 18,500 M⁻¹cm⁻¹ at 400 nm) corrected for pH-dependent ionization .
Basic: How can UV-Vis spectroscopy be optimized to quantify this compound in kinetic studies of reduction reactions?
UV-Vis spectroscopy is the standard method for tracking this compound reduction (e.g., to 4-aminophenolate). Key steps:
- Prepare a calibration curve using known concentrations (1–100 µM) at λ = 400 nm.
- Use pseudo-first-order kinetics by maintaining excess NaBH₄ (≥10 mM) to ensure reaction rates depend solely on nitrophenolate concentration .
- Monitor absorbance decay over time and fit data to the Langmuir-Hinshelwood model to calculate rate constants (k) and turnover frequency (TOF). For example, Au/g-Fe₂O₃@HAP catalysts achieved TOF = 241.3 h⁻¹ .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound reduction?
Discrepancies in catalytic performance often arise from variations in:
- Synthesis protocols : Catalyst preparation (e.g., deposition–precipitation vs. sol-gel) affects nanoparticle size and dispersion. For Au/g-Fe₂O₃@HAP, smaller Au nanoparticles (<10 nm) enhance surface area and electron transfer .
- Reaction conditions : Temperature, stirring rate, and NaBH₄ concentration influence mass transfer. Standardize conditions (e.g., room temperature, 1500 rpm stirring) for cross-study comparisons.
- Recycling tests : Magnetic separation efficiency and catalyst leaching (e.g., Au loss after 6 cycles) must be quantified via ICP-MS to validate long-term stability claims .
Advanced: What mechanistic insights can be gained from control experiments in this compound hydrolysis studies?
Control experiments are critical to distinguish catalytic vs. non-catalytic pathways:
- Blank reactions : Exclude catalysts to assess spontaneous hydrolysis. For example, zinc(II)-ligand systems showed no activity without this compound, confirming catalysis .
- Isotopic labeling : Use deuterated solvents (D₂O) to probe proton-transfer mechanisms in hydrolysis.
- Spectroscopic trapping : Monitor intermediates via stopped-flow FTIR or NMR to identify transient species (e.g., nitrophenolate–metal complexes) .
Advanced: How do crystallographic techniques improve understanding of this compound-based nonlinear optical (NLO) materials?
Single-crystal X-ray diffraction (SXRD) reveals supramolecular interactions critical for NLO properties. For example:
- 2-Aminopyridinium this compound crystals exhibit charge-transfer interactions between the aromatic amine and nitrophenolate, enhancing hyperpolarizability .
- Thermal analysis : DSC and TGA quantify stability (e.g., melting points >200°C), ensuring suitability for laser applications .
- DFT modeling : Correlate experimental SHG efficiency with theoretical dipole moments to optimize crystal packing .
Advanced: What strategies address reproducibility challenges in synthesizing this compound sensors for anion recognition?
Calix[4]pyrrole-based sensors for nitrophenolate require precise structural modifications:
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to enhance anion binding. A 1999 study achieved a this compound detection limit of 10⁻⁶ M via colorimetric shifts .
- Solvent polarity : Use low-polarity solvents (e.g., CH₂Cl₂) to minimize competition with water for anion binding .
- Competition assays : Test selectivity against common interferents (e.g., Cl⁻, NO₃⁻) using UV-Vis titration .
Methodological: How should researchers design experiments to ensure statistical reliability in this compound data?
- Sample size : Use power analysis to determine replicates (n ≥ 3) for significance (p < 0.05).
- Error bars : Report standard deviation (not SEM) for technical replicates.
- Validation : Cross-check spectroscopic data with HPLC (e.g., for paraoxon hydrolysis byproducts) to confirm this compound quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
